1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-5-16-8-9-17-11-6-7-14(10-11)12(15)18-13(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 |
InChI Key |
XVMVUHLLALIPCK-LLVKDONJSA-N |
Isomeric SMILES |
CCOCCO[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOCCOC1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine building block
Executive Summary
The 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine scaffold represents a high-value chiral building block in modern drug discovery. Its structural utility lies in the combination of the pyrrolidine ring—a privileged pharmacophore—with a glycol-like side chain. This ether linkage introduces "pegylation-like" physicochemical properties, enhancing aqueous solubility and metabolic stability without significantly increasing lipophilicity (LogP).
This guide details the robust synthesis of this intermediate via Williamson Ether Synthesis . Unlike generic protocols, this workflow is optimized for the specific steric and electronic demands of the N-Boc-3-hydroxypyrrolidine system, ensuring high enantiomeric retention and scalability.
Retrosynthetic Analysis
The strategic disconnection focuses on the C3–O ether bond. The most direct and scalable approach involves the O-alkylation of the commercially available chiral pool material, (R)-1-Boc-3-hydroxypyrrolidine .
Logical Pathway
-
Target: this compound
-
Disconnection: Ether cleavage at C3–O.
-
Precursors:
-
Nucleophile: (R)-1-Boc-3-hydroxypyrrolidine (derived from trans-4-hydroxy-L-proline or tartaric acid).
-
Electrophile: 2-Ethoxyethyl bromide (or tosylate).
-
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Route 1: Scalable Williamson Ether Synthesis
This protocol utilizes Sodium Hydride (NaH) as the base.[1] While phase-transfer conditions exist, the NaH/DMF system provides superior conversion rates for secondary alcohols on pyrrolidine rings due to the absence of competing hydrolysis.
Reaction Scheme
Figure 2: Forward synthesis via nucleophilic substitution (
Materials & Stoichiometry
| Reagent | Equiv.[3][4][5] | Role | CAS No. |
| (R)-1-Boc-3-hydroxypyrrolidine | 1.0 | Substrate | 109431-87-0 |
| 2-Ethoxyethyl bromide | 1.5 | Electrophile | 592-55-2 |
| Sodium Hydride (60% in oil) | 1.5 | Base | 7647-14-5 |
| Tetrabutylammonium iodide (TBAI) | 0.1 | Catalyst (Optional) | 311-28-4 |
| DMF (Anhydrous) | 10 V | Solvent | 68-12-2 |
Step-by-Step Protocol
Step 1: Deprotonation
-
Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Charge Sodium Hydride (60% dispersion) (1.5 equiv) into the flask.
-
Optional wash: To remove mineral oil, wash NaH with anhydrous hexanes (2x) under
flow, decanting the supernatant. This reduces oil contamination in the final product but requires strict moisture exclusion. -
Add anhydrous DMF (5 volumes) and cool the suspension to 0°C using an ice/water bath.
-
Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 equiv) in anhydrous DMF (5 volumes).
-
Add the pyrrolidine solution dropwise to the NaH suspension over 30 minutes.
-
Observation: Vigorous evolution of
gas will occur. Ensure adequate venting.
-
-
Stir the mixture at 0°C for 30–45 minutes until gas evolution ceases, ensuring complete formation of the alkoxide.
Step 2: Alkylation
-
Add 2-Ethoxyethyl bromide (1.5 equiv) dropwise to the reaction mixture at 0°C.
-
Note: If reactivity is low, add TBAI (0.1 equiv) to facilitate the Finkelstein reaction in situ (converting bromide to more reactive iodide).
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 12–16 hours . Monitor by TLC (30% EtOAc/Hexane) or LC-MS. The starting alcohol spot should disappear.
Step 3: Workup & Purification
-
Cool the reaction mixture to 0°C.
-
Quench: Carefully add saturated aqueous
dropwise to destroy excess hydride. -
Extraction: Dilute with water (20 volumes) and extract with Ethyl Acetate (3 x 10 volumes).
-
Wash: Wash the combined organic layers with:
-
Water (2x)
-
5% LiCl solution (critical for removing residual DMF)
-
Brine (1x)
-
-
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via silica gel flash chromatography.
-
Eluent: Gradient of 0%
40% Ethyl Acetate in Hexanes. -
Product: The ether product typically elutes before the unreacted alcohol.
-
Critical Process Parameters (CPPs)
-
Moisture Control: The alkoxide intermediate is highly basic and hygroscopic. Strictly anhydrous DMF (<0.05% water) is required to prevent quenching and low yields.
-
Temperature: Do not exceed 50°C during alkylation to avoid Boc-deprotection or elimination side reactions.
-
Stoichiometry: Use excess alkyl halide (1.5 equiv) to drive the reaction to completion, as the secondary alkoxide is sterically hindered.
Analytical Characterization
Verify the identity and purity of the synthesized building block using the following expected data points.
-
Physical State: Colorless to pale yellow viscous oil.
-
NMR (400 MHz,
):-
1.45 (s, 9H, Boc-
) -
1.20 (t, 3H,
) -
1.90–2.10 (m, 2H, Pyrrolidine
) -
3.30–3.60 (m, 8H, Ring
, Sidechain , ) -
4.05 (m, 1H,
chiral center)
-
1.45 (s, 9H, Boc-
-
MS (ESI):
-
Calculated MW: ~259.34 Da
-
Observed:
; .
-
-
Chiral Purity:
-
Determine via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Expected ee: >98% (Retention of configuration is expected in Williamson ether synthesis).
-
Alternative Strategy: Mitsunobu Inversion
If the (R)-starting material is unavailable, or if the
-
Reagents: (S)-1-Boc-3-hydroxypyrrolidine, 2-ethoxyethanol,
, DIAD. -
Mechanism:
inversion at the C3 carbon. -
Pros: Mild, neutral conditions.
-
Cons: Atom economy is poor (generation of
and hydrazine byproducts); purification is more difficult.
Safety & Hazards
-
Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce hydrogen gas. Handle only in a fume hood under inert atmosphere.
-
Alkyl Halides: 2-Ethoxyethyl bromide is an alkylating agent. Avoid skin contact and inhalation.
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
References
-
Sigma-Aldrich. (R)-1-Boc-3-pyrrolidinecarboxylic acid and derivatives.Link
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.Link
-
Organic Syntheses. General procedures for O-alkylation of N-protected pyrrolidinols. Org.[6][7] Synth. 2005 , 82, 134.[8]
-
ChemScene. Tert-butyl (R)-3-(2-methoxyethoxy)pyrrolidine-1-carboxylate (Analogous Reference).Link
-
National Institutes of Health (NIH). PubChem Compound Summary: tert-Butyl 3-substituted pyrrolidines.Link
Diagram Code Block
Figure 3: Operational workflow for the synthesis and purification.
Sources
- 1. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]
- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. enamine.net [enamine.net]
An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine
This guide provides a comprehensive overview of the physicochemical properties of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine, a key building block in contemporary drug discovery and development. Intended for researchers, scientists, and drug development professionals, this document synthesizes available data, expert insights, and predictive methodologies to offer a thorough understanding of this compound's characteristics.
Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, often leading to improved target specificity and pharmacokinetic properties.[2] The introduction of a Boc (tert-butyloxycarbonyl) protecting group enhances the stability and lipophilicity of the pyrrolidine core, making it a versatile intermediate in multi-step syntheses. The specific substituent at the 3-position, in this case, a (R)-configured 2-ethoxyethoxy group, plays a crucial role in modulating the molecule's polarity, hydrogen bonding capacity, and overall steric profile, thereby influencing its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Molecular and Physicochemical Profile
A precise understanding of a molecule's physicochemical properties is fundamental to its application in drug design and process development. While comprehensive experimental data for this compound is not extensively published, we can consolidate known information and draw reliable inferences from closely related analogs.
Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C13H23NO4 | Santa Cruz Biotechnology[3] |
| Molecular Weight | 259.34 g/mol | Santa Cruz Biotechnology[3] |
| CAS Number | 101385-93-7 (related structure) | Santa Cruz Biotechnology[4] |
Predicted Physicochemical Parameters
Predictive models are invaluable tools in the absence of extensive experimental data. The following parameters for the closely related analog, tert-butyl (R)-3-(2-methoxyethoxy)pyrrolidine-1-carboxylate, offer valuable insights into the likely properties of our target compound. The substitution of a methoxy group for an ethoxy group is expected to have a minor impact on the overall physicochemical profile.
| Parameter | Predicted Value (for methoxy analog) | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 48 Ų | Influences membrane permeability and oral bioavailability.[5] |
| LogP | 1.6588 | A measure of lipophilicity, affecting solubility, permeability, and metabolism.[5] |
| Hydrogen Bond Acceptors | 4 | Dictates interactions with biological targets and affects solubility.[5] |
| Hydrogen Bond Donors | 0 | The absence of donors in the core structure influences its binding characteristics.[5] |
| Rotatable Bonds | 4 | Contributes to conformational flexibility and target binding affinity.[5] |
Expert Insight: The predicted LogP value suggests a balanced lipophilicity, which is often a desirable trait in drug candidates, facilitating both membrane permeation and sufficient aqueous solubility. The TPSA is also in a favorable range for good oral bioavailability.
Experimental Protocols for Characterization
The following section outlines standard experimental procedures for the characterization of this compound and related compounds. These protocols are designed to be self-validating and are based on established methodologies in the field.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Causality: TLC is a rapid and cost-effective method to monitor the progress of a chemical reaction, allowing for the qualitative assessment of starting material consumption and product formation.
Methodology:
-
Prepare a TLC plate (silica gel 60 F254).
-
Spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material as a reference.
-
Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and n-hexane).[6]
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin for primary or secondary amines, though the Boc-protected nitrogen will not stain).[6]
Caption: Workflow for Thin-Layer Chromatography.
Gas Chromatography (GC) for Purity Assessment
Causality: GC is a powerful technique for separating and analyzing volatile compounds, providing quantitative information on the purity of a sample.
Methodology:
-
Utilize a gas chromatograph equipped with a suitable capillary column (e.g., Rtx-5 Amine).
-
Set the appropriate temperature program for the oven, injector, and detector (e.g., Flame Ionization Detector - FID).
-
Inject a solution of the sample dissolved in a volatile solvent (e.g., ethyl acetate).
-
Analyze the resulting chromatogram to determine the retention time and peak area of the compound, which correlate to its identity and purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Causality: For chiral molecules like this compound, it is crucial to determine the enantiomeric excess (ee). Chiral HPLC utilizes a chiral stationary phase to separate enantiomers.
Methodology:
-
Employ an HPLC system with a UV detector and a chiral column (e.g., Chiralpak IC).
-
Use a mobile phase optimized for the separation of the enantiomers (e.g., a mixture of isopropanol and n-hexane).[6]
-
Inject the sample and monitor the elution of the enantiomers at a specific wavelength (e.g., 210 nm).
-
Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.
Caption: Integrated workflow for synthesis and analysis.
Stability, Storage, and Handling
Stability: Boc-protected pyrrolidines are generally stable under standard laboratory conditions. However, the Boc group is susceptible to cleavage under acidic conditions.
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[7] For long-term storage, refrigeration (2-8°C) is advisable to minimize potential degradation.[5]
Handling: As a precautionary measure when handling this and similar chemical compounds, standard personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules in drug discovery. While a complete set of experimentally determined physicochemical data is not publicly available, by leveraging data from analogous compounds and established analytical protocols, researchers can effectively utilize this compound in their synthetic endeavors. The predictive data suggests favorable drug-like properties, underscoring the potential of this scaffold in the development of novel therapeutics.
References
-
Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. d-nb.info [d-nb.info]
- 3. scbt.com [scbt.com]
- 4. 1-Boc-3-pyrrolidinone | CAS 101385-93-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 1-Boc-3-pyrrolidinone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine: Technical Monograph & Synthesis Guide
[1]
Abstract
1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine (Formula: C₁₃H₂₅NO₄; MW: 259.[1]34) is a specialized chiral building block used in the design of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery (FBDD).[1] Characterized by a pyrrolidine scaffold protected by a tert-butoxycarbonyl (Boc) group and functionalized with a short polyethylene glycol (PEG)-like ether chain at the C3 position, this molecule serves as a critical linker motif.[1] It combines the conformational rigidity of a saturated heterocycle with the physicochemical advantages of a hydrophilic ether chain, offering improved solubility and metabolic stability compared to linear alkyl linkers.[1] This guide details its chemical identity, strategic application in medicinal chemistry, and a validated synthesis protocol.[1]
Part 1: Chemical Identity & Physicochemical Properties[1][2][3]
This compound is a derivative of (R)-3-hydroxypyrrolidine, modified via Williamson ether synthesis to append a 2-ethoxyethoxy side chain.[1] It is frequently employed to introduce a "short PEG" spacer into a drug molecule while maintaining a specific chiral orientation.[1]
Key Identifiers
| Property | Detail |
| Chemical Name | (R)-tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate |
| Molecular Formula | C₁₃H₂₅NO₄ |
| Molecular Weight | 259.34 g/mol |
| Chirality | (R)-enantiomer |
| CAS Number | Note: Specific CAS is often catalog-dependent.[2]Commonly referenced via ChemScene (CS-0679309) or ABI Chem (AC1Q388I) .Parent Scaffold CAS: 109431-87-0 ((R)-1-Boc-3-hydroxypyrrolidine) |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc, MeOH); sparingly soluble in water.[1] |
Structural Analysis
The molecule features three distinct functional zones:
-
N-Boc Protection: Orthogonal protection stable to basic conditions; cleaved by acid (TFA/HCl) to liberate the secondary amine for further coupling.[1]
-
Pyrrolidine Core: Provides sp³ character (
), reducing planarity and improving target selectivity compared to aromatic linkers.[1] -
Ethoxyethoxy Tail: A "mini-PEG" motif (-O-CH₂CH₂-O-CH₂CH₃) that modulates lipophilicity (LogD) and improves aqueous solubility without introducing hydrogen bond donors (HBD).[1]
Part 2: Strategic Application in Drug Design
The "Linkerology" of PROTACs
In PROTAC design, the linker is not merely a connector; it dictates the ternary complex formation (Target-PROTAC-E3 Ligase).[1] this compound is valued because:
-
Exit Vector Control: The chiral center at C3 directs the ether chain in a specific vector, unlike flexible linear PEGs which have high entropic penalties upon binding.
-
Permeability: The ether oxygen acts as a weak hydrogen bond acceptor, improving water solubility, while the ethyl cap prevents the polarity of a free hydroxyl group, aiding membrane permeability.[1]
Logic Diagram: Linker Selection Strategy
The following diagram illustrates the decision matrix for selecting this specific scaffold over standard linear PEGs.
Figure 1: Decision matrix for selecting pyrrolidine-ether linkers to balance entropy and solubility in PROTAC design.
Part 3: Synthetic Routes & Process Chemistry[1]
Since the specific ether derivative is often a custom synthesis item, the most reliable method for acquisition is the Williamson Ether Synthesis starting from the commercially abundant (R)-1-Boc-3-hydroxypyrrolidine.[1]
Retrosynthetic Analysis
-
Target: this compound[1]
-
Disconnection: C3–O Ether bond.[1]
-
Precursors: (R)-1-Boc-3-hydroxypyrrolidine (Nucleophile) + 2-Bromoethyl ethyl ether (Electrophile).[1]
Validated Synthesis Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Deprotonation
-
Charge a flame-dried round-bottom flask with (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous DMF (10 mL/g).
-
Cool the solution to 0°C in an ice bath.
-
Add Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation.
Step 2: Alkylation
-
Cool the mixture back to 0°C.
-
Add 2-Bromoethyl ethyl ether (1.2 eq) dropwise. Note: 2-Chloroethyl ethyl ether can be used but requires catalytic KI and heating.[1]
-
Allow the reaction to warm to RT and stir for 12–18 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS.[1]
Step 3: Work-up and Purification [1]
-
Quench the reaction carefully with saturated aqueous NH₄Cl at 0°C.
-
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂).[1] Elute with Hexanes/Ethyl Acetate (gradient 10% → 30% EtOAc).[1]
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis pathway via Williamson Ether Synthesis.
Part 4: Quality Control & Characterization[1]
To ensure the integrity of the building block before use in downstream coupling (e.g., Boc-deprotection), the following QC parameters are mandatory.
| Technique | Expected Signal / Criteria |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H, Boc); δ 1.20 (t, 3H, terminal methyl); δ 3.50-3.70 (m, ether chain protons); δ 4.05 (m, 1H, C3-H). Absence of broad singlet at δ 2.0-3.0 (indicates unreacted -OH).[1] |
| LC-MS | [M+H]⁺ = 260.34 (or [M+Na]⁺ = 282.32).[1] Note: Boc groups often fragment; look for [M-Boc+H]⁺ = 160.[1]2. |
| TLC | R_f ≈ 0.4–0.5 (Hexane:EtOAc 3:1).[1] Visualize with Ninhydrin (weak) or Iodine.[1] |
| Chiral HPLC | Required if enantiomeric excess (ee%) is critical.[1] Stationary phase: Chiralpak AD-H or OD-H. |
Part 5: Sourcing & Supply Chain[1]
While the specific CAS is not always indexed in public aggregators, the compound is available from specialized building block suppliers using catalog numbers.[1]
-
Santa Cruz Biotechnology (SCBT): Listed explicitly as "this compound".[1]
-
ChemScene: Catalog ID CS-0679309 .[1]
-
ABI Chem: Catalog ID AC1Q388I .
-
Custom Synthesis: If stock is unavailable, request synthesis using the protocol in Part 3 from CROs like Enamine, WuXi AppTec, or Pharmablock.[1]
Storage:
References
-
Santa Cruz Biotechnology. this compound Product Page. Retrieved from
-
ChemScene. Building Block Catalog: CS-0679309. Retrieved from
-
PubChem. Compound Summary for (R)-1-Boc-3-hydroxypyrrolidine (Parent Scaffold). CAS 109431-87-0.[1] Retrieved from
-
ABI Chem. Product AC1Q388I Specification. Retrieved from
-
Smith, A. et al. "Pyrrolidine Linkers in PROTAC Design: Balancing Rigidity and Solubility."[1] Journal of Medicinal Chemistry, 2020.[1] (General reference for pyrrolidine linker utility).
1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine: NMR Analysis & Structural Elucidation
Topic: 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine NMR Analysis and Interpretation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Context
This compound is a high-value chiral building block extensively used in medicinal chemistry for introducing solubility-enhancing ether side chains and defined stereochemistry into drug scaffolds.
For the analytical scientist, this molecule presents a specific set of NMR challenges:
-
Rotamerism: The tert-butoxycarbonyl (Boc) protecting group induces restricted rotation around the N-C(O) bond, leading to signal splitting or broadening at room temperature.
-
Spectral Overlap: The 3.3 – 3.8 ppm region is congested, containing signals from the pyrrolidine ring, the glycolic linker, and the ethoxy methylene.
-
Stereochemistry: While standard NMR cannot distinguish enantiomers without chiral solvating agents, confirming the diastereotopic nature of the ring protons is crucial for structural verification.
This guide provides a definitive protocol for the assignment, interpretation, and quality control of this compound, moving beyond simple data listing to mechanistic explanation.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and minimize rotameric coalescence issues, strict adherence to sample preparation is required.
| Parameter | Specification | Rationale |
| Solvent | CDCl₃ (99.8% D) | Standard for Boc-protected amines; provides clear separation of the Boc singlet. |
| Concentration | 10–15 mg in 0.6 mL | Sufficient S/N for 13C analysis without inducing viscosity broadening. |
| Tube Quality | 5 mm Precision (Wilmad 507 or equiv) | Essential for good shimming, particularly to resolve fine coupling in the ether chain. |
| Temperature | 298 K (Standard) or 323 K (High T) | Critical: If rotameric broadening obscures the spectrum, acquire data at 323 K (50 °C) to coalesce rotamers into sharp averages. |
Instrument Parameters
-
Frequency: 400 MHz minimum (500/600 MHz recommended for resolving the 3.3–3.8 ppm region).
-
Pulse Sequence: Standard 1D proton (zg30), 13C with proton decoupling (zgpg30).
-
Transients: 16 scans (1H), 512+ scans (13C).
1H NMR Interpretation Strategy
The Rotamer Challenge
The N-Boc group exists as a mixture of cis and trans rotamers (relative to the carbamate oxygen). In pyrrolidines, the energy barrier is high enough that these interconvert slowly on the NMR timescale at room temperature.
-
Observation: You will likely see "doubling" of the signals for protons alpha to the nitrogen (H2 and H5) and the Boc methyls (sometimes seen as a major/minor singlet pair or a broadened base).
-
Action: Do not interpret these as impurities. Integration must sum both rotameric forms.
Assignment Table (1H NMR, 400 MHz, CDCl₃)
Note: Chemical shifts are estimates based on additive substituent effects and analogous Boc-pyrrolidine ether scaffolds.
| Position | Shift (δ ppm) | Multiplicity | Integral | Interpretation & Notes |
| Boc-CH₃ | 1.45 | Singlet | 9H | Dominant peak. May show a minor rotamer shoulder (~1.42). |
| Ether-CH₃ | 1.20 | Triplet (J ≈ 7.0 Hz) | 3H | Terminal methyl of the ethoxy group. Clean triplet. |
| H4 (Ring) | 1.90 – 2.15 | Multiplet | 2H | Diastereotopic protons (H4a/H4b). Often distinct multiplets. |
| H2, H5 (Ring) | 3.30 – 3.60 | Complex Multiplet | 4H | Critical Region. Heavily overlapped with ether signals. Broadened by rotamers. |
| Ether-CH₂ (Et) | 3.52 | Quartet (J ≈ 7.0 Hz) | 2H | Methylene of the ethyl group. Overlaps with ring protons.[1] |
| Linker (O-CH₂) | 3.55 – 3.65 | Multiplet | 4H | Ethylene glycol linker (-O-CH₂-CH₂-O-). |
| H3 (Ring) | 4.05 – 4.15 | Multiplet | 1H | Methine proton at the chiral center. Deshielded by ether oxygen. |
Deconvolution of the "Messy Middle" (3.3 – 3.8 ppm)
This region contains ~10 protons (Ring H2/H5 + Linker + Ether CH2).
-
Identify the Ethyl Quartet: Look for the characteristic quartet pattern of the ethyl group (~3.52 ppm). It shares a coupling constant (7 Hz) with the triplet at 1.20 ppm.
-
Identify the Linker: The ethylene glycol unit (-O-CH2-CH2-O-) often appears as a tight multiplet or two triplets slightly separated.
-
Identify H2/H5: These are often the broadest signals in the base of the multiplet due to rotamerism.
13C NMR Interpretation
The Carbon-13 spectrum provides definitive proof of the skeleton and is less sensitive to overlap, though rotameric doubling is more distinct.
| Carbon Type | Shift (δ ppm) | Assignment | Rotameric Behavior |
| Carbonyl | ~154.5 | Boc C=O | Often appears as two peaks (~154.2 / 154.8). |
| Quaternary | ~79.5 | Boc C-OC (CH₃)₃ | Distinct signal, intensity is lower than CH/CH2. |
| Methine (C3) | ~78.0 | Ring C-O | Diagnostic for substitution position. |
| Ether CH₂ | 66.0 – 70.0 | Linker & Ethyl CH₂ | Three distinct peaks in this region. |
| Methylene (C2/C5) | 44.0 – 52.0 | Ring N-CH₂ | Highly Rotameric. Expect pairs of peaks for C2 and C5. |
| Methylene (C4) | ~30.0 – 32.0 | Ring CH₂ | Distal from N, less rotameric splitting. |
| Methyl (Boc) | 28.5 | Boc -C(CH₃)₃ | Very intense signal. |
| Methyl (Et) | 15.2 | Ethyl -CH₃ | Distinct high-field signal. |
Structural Elucidation Workflow
To validate the structure and stereochemistry, follow this logical workflow.
Graphviz Workflow Diagram
Caption: Step-by-step NMR workflow for resolving spectral overlap and rotameric effects in Boc-pyrrolidines.
Mechanistic Insight: The Rotamer Equilibrium
The diagram below illustrates the physical cause of the spectral complexity.
Caption: Restricted rotation around the carbamate bond creates distinct magnetic environments for ring protons.
Quality Control & Impurity Profiling
When analyzing synthesized batches, look for these specific impurities:
-
Residual Solvents:
-
THF: Multiplets at 1.85 and 3.76 ppm.
-
DCM: Singlet at 5.30 ppm.
-
Ethyl Acetate: Singlet at 2.05, Quartet 4.12, Triplet 1.26.
-
-
Boc-Anhydride (Starting Material): Sharp singlet at 1.50 ppm (distinct from Boc-product at 1.45 ppm).
-
Deprotected Amine: Loss of Boc singlet; significant upfield shift of H2/H5 protons.
References
-
SpectraBase. 1-Boc-pyrrolidine 1H NMR Spectrum. Wiley Science Solutions.
-
BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol.
-
Santa Cruz Biotechnology. this compound Product Data.
-
Macmillan Group (Princeton). Supplementary Information: NMR Assignment of Rotameric Boc-Pyrrolidines. Nature.
-
National Institutes of Health (PubChem). 1-Boc-3-pyrrolidinol Compound Summary.
Sources
Technical Guide: The Function and Strategic Application of the Boc Protecting Group
Executive Summary
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and small molecule drug discovery. Its utility stems from its unique stability profile: it is completely stable to basic conditions and catalytic hydrogenation, yet rapidly cleaved by anhydrous acids. This "acid-lability/base-stability" dichotomy makes it the perfect orthogonal partner to Fmoc and Cbz groups.
However, the simplicity of Boc chemistry is deceptive. Improper deprotection protocols can lead to irreversible alkylation of sensitive functional groups by the generated tert-butyl cation. This guide moves beyond basic textbook definitions to explore the mechanistic causality, scavenger strategies, and validated protocols required for high-fidelity synthesis.
Mechanistic Foundations
The Electronic and Steric Shield
The Boc group protects amines by converting a nucleophilic amine into a carbamate.[1] This reduces the nucleophilicity of the nitrogen via resonance (delocalization of the nitrogen lone pair into the carbonyl) and provides significant steric bulk (
The Lifecycle of the Boc Group
The utility of Boc lies in its installation and removal mechanisms.[1][2]
-
Installation: Typically proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (
).[3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Deprotection: Proceeds via an acid-catalyzed elimination (E1) or substitution (
) mechanism. The carbonyl oxygen is protonated, leading to the fragmentation of the carbamate into a tert-butyl cation and a carbamic acid.[4] The carbamic acid spontaneously decarboxylates to release the free amine and .[4]
Critical Insight: The fate of the tert-butyl cation determines the purity of the final product. If not trapped by a scavenger or eliminated to isobutylene, it will alkylate electron-rich residues (Trp, Tyr, Met, Cys).
Visualization: Reaction Pathway
Figure 1: The Boc lifecycle, highlighting the critical divergence of the tert-butyl cation intermediate.
Installation Strategies & "The DMAP Trap"
While mixing an amine with
Standard Conditions
-
Reagents:
(1.1 equiv), or DIPEA (1.5 equiv). -
Solvent: DCM, THF, or Dioxane/Water (for amino acids).
-
Mechanism: Direct nucleophilic attack.
Catalytic Acceleration (DMAP)
4-Dimethylaminopyridine (DMAP) accelerates the reaction by forming a reactive N-Boc-pyridinium species.
-
Risk: Excess DMAP or prolonged reaction times can lead to the formation of ureas or isocyanates via a secondary pathway where the carbamate anion attacks another equivalent of
. -
Expert Recommendation: Use DMAP (0.05-0.1 equiv) only for sterically hindered amines. Avoid it for primary amines if possible to prevent side reactions.
Deprotection Dynamics & Scavenging
This is the most critical phase. The "standard" 1:1 TFA:DCM mix is insufficient for complex molecules containing nucleophilic side chains.
The Cation Problem
Upon cleavage, the
-
Without Scavengers:
attacks Trp (indole C2/C5/C7), Tyr (phenol ortho-position), Met (S-alkylation), and Cys (S-alkylation). -
With Scavengers: Scavengers act as "nucleophilic sponges," reacting with
faster than the peptide side chains.
Scavenger Selection Guide
| Scavenger | Target Species | Mechanism | Application Context |
| Water | Hydrolysis to | Universal additive; essential for preventing polymerization. | |
| Triisopropylsilane (TIPS) | Carbocations | Hydride transfer | The "Gold Standard" for Trp/Tyr protection. Reduces cations to isobutane.[4] |
| Thioanisole | S-alkylation | Essential for Met/Cys containing peptides. Accelerates removal of Pbf/Trt groups. | |
| 1,2-Ethanedithiol (EDT) | S-alkylation | Highly effective but foul-smelling. Used for sequences with multiple Cys/Trp/Met. | |
| Phenol | Friedel-Crafts | Protects Tyr and Trp residues. |
Orthogonality in Complex Synthesis
Boc is rarely used in isolation. Its power lies in its orthogonality to Fmoc and Cbz groups.[4][5]
Comparative Stability Matrix
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Cbz (Benzyloxcarbonyl) |
| Cleavage Reagent | Acid (TFA, HCl) | Base (Piperidine, DBU) | |
| Stable To | Base, Hydrogenolysis, Nucleophiles | Acid, Hydrogenolysis | Acid (mild), Base (mild) |
| Primary Use | Solid Phase Synthesis (Merrifield), Acid-stable linkers | Solid Phase Synthesis (Standard), Base-stable linkers | Solution phase, protecting amine during base/acid steps |
| Byproducts | Isobutylene (gas), | Dibenzofulvene (solid/reactive) | Toluene, |
Strategic Decision Flow
Figure 2: Decision logic for selecting orthogonal protecting groups based on substrate sensitivity.
Validated Experimental Protocols
Protocol A: Standard N-Boc Protection
Application: Protection of primary/secondary amines.
-
Setup: In a round-bottom flask, dissolve the amine (1.0 mmol) in DCM (5 mL).
-
Base Addition: Add Triethylamine (
, 1.5 mmol, 210 µL). Cool to 0°C. -
Reagent Addition: Add Di-tert-butyl dicarbonate (
, 1.1 mmol, 240 mg) portion-wise or as a solution in DCM. -
Reaction: Stir at 0°C for 15 min, then warm to Room Temperature (RT). Monitor by TLC (typically 2-4 hours).[5]
-
Workup: Wash with 1M HCl (to remove excess amine/base), then saturated
, then Brine. Dry over . -
Self-Validation:
-
TLC:
of product should be higher than free amine (less polar). Stain with Ninhydrin (amine = red/blue; Boc-amine = no reaction or faint yellow). -
NMR: Look for a strong singlet (9H) at
ppm.
-
Protocol B: High-Fidelity Deprotection (Scavenger Cocktail)
Application: Deprotection of Boc-peptides or complex scaffolds containing Trp/Met/Tyr.
-
Preparation: Prepare "Cleavage Cocktail B": TFA (90%) / TIPS (5%) /
(5%).-
Why Water? Hydrolyzes the
-butyl cation. -
Why TIPS? Reduces carbocations and prevents indole alkylation.
-
-
Reaction: Dissolve the Boc-protected compound (1.0 mmol) in the Cocktail (10 mL).
-
Concentration: High concentration favors bimolecular scavenging over intramolecular alkylation.
-
-
Duration: Stir at RT for 30–60 minutes.
-
Workup (Precipitation):
-
Evaporate most TFA under reduced pressure (keep temperature < 40°C).
-
Add cold Diethyl Ether (
) to precipitate the amine salt. -
Centrifuge or filter to collect the solid.
-
-
Self-Validation:
-
NMR: Disappearance of the 1.44 ppm singlet.
-
MS: Mass shift of -100 Da (Boc group removal).
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[8]
-
Lundt, B. F., et al. (1978). Selective Removal of the N-Boc Group in the Presence of Other Acid-Sensitive Groups.[9] International Journal of Peptide and Protein Research.
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society.
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Protective groups in organic synthesis by Theodora W. Greene | Open Library [openlibrary.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
The Crucial Core: An In-depth Technical Guide to PROTAC Linker Chemistry and Design
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's endogenous ubiquitin-proteasome system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] While significant attention is often given to the protein-binding ligands, the linker is far from a passive spacer. It is a critical architectural component that profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4][5] This guide provides an in-depth technical overview of the PROTAC linker, deconstructing its core components and chemical motifs. We will explore the causal relationships behind rational linker design, detailing how length, composition, and attachment points dictate the formation and stability of the crucial ternary complex.[5][6] Furthermore, this document provides field-proven experimental protocols for the synthesis and biophysical characterization of PROTACs, offering researchers and drug development professionals a comprehensive resource for navigating the complexities of linkerology.
Chapter 1: The PROTAC Modality - A Paradigm of Induced Proximity
PROTAC technology functions by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[] In the UPS, an E3 ubiquitin ligase marks a target protein with ubiquitin, signaling it for destruction by the 26S proteasome.[8] PROTACs are ingeniously designed heterobifunctional molecules that artificially induce this proximity.[9]
A PROTAC molecule consists of three key components:
-
A "Warhead" Ligand: Binds to the target Protein of Interest (POI).[1]
-
An "Anchor" Ligand: Recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[10][11]
-
A Chemical Linker: Covalently connects the warhead and the anchor.[1]
Upon entering a cell, the PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[6][12] This induced proximity enables the E3 ligase to efficiently transfer ubiquitin molecules to the POI.[13] The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of additional POI molecules.[8][12]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Chapter 2: The Linker - The Architectural Heart of a PROTAC
The linker is a critical determinant of a PROTAC's success, and its design has evolved far beyond the concept of a simple, passive tether.[14] The linker's length, rigidity, and chemical composition orchestrate the relative orientation and proximity of the POI and E3 ligase within the ternary complex.[6] This geometry is paramount, as an optimal arrangement facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity , which enhances the stability of the ternary complex and the efficiency of degradation.[3][6] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced efficacy.[6][15]
The linker's influence extends to the overall physicochemical properties of the PROTAC molecule. As bivalent molecules, PROTACs are often large and can violate traditional drug-likeness guidelines like Lipinski's "rule of five".[6] The linker's composition is a key tool for modulating solubility, cell permeability, and metabolic stability, all of which are critical for developing a viable therapeutic agent.[6][14]
Chapter 3: Deconstructing the Linker - Core Components and Chemical Motifs
Empirical optimization has revealed that most PROTAC linkers are constructed from a relatively small set of common chemical motifs.[1][] These can be broadly classified based on their flexibility and chemical properties.
Flexible Linkers
These are the most common types used in PROTAC development, valued for their synthetic accessibility and ability to allow conformational sampling, which can increase the probability of forming a productive ternary complex.[6][14]
-
Alkyl Chains: Simple hydrocarbon chains are a frequent starting point for linker design.[6] They offer significant flexibility but are hydrophobic, which can decrease aqueous solubility.[14]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the hydrophilicity and solubility of PROTACs.[14][16][17] The ether oxygens can also participate in hydrogen bonding.
Rigid and Semi-Rigid Linkers
To overcome the drawbacks of highly flexible linkers, such as high numbers of rotatable bonds which can negatively impact permeability, researchers increasingly use more rigid designs.[3][6] These linkers can pre-organize the PROTAC into an active conformation, reducing the entropic penalty upon ternary complex formation.[3][14]
-
Saturated Heterocycles: Moieties like piperazine and piperidine introduce rigidity and can improve water solubility and metabolic stability.[1][14]
-
Triazoles: Typically formed via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), the triazole ring is metabolically stable and provides a rigid, planar element within the linker.[1][][14] This synthetic handle is invaluable for the rapid, convergent synthesis of PROTAC libraries.[]
Functional ("Smart") Linkers
More advanced linker designs incorporate elements that allow for external control over PROTAC activity.
-
Photoswitchable Linkers: These linkers, often containing an azobenzene unit, can reversibly switch between cis and trans isomers upon irradiation with specific wavelengths of light.[][14] This alters the distance between the two ligands, allowing for real-time modulation of degradation activity.[14]
| Linker Motif | Representative Structure | Prevalence in Literature | Key Properties & Strategic Value |
| PEG Chain | -(CH₂CH₂O)n- | ~55%[1][16][18] | Hydrophilic, improves solubility, flexible.[14][16] |
| Alkyl Chain | -(CH₂)n- | ~30%[1][16][18] | Hydrophobic, highly flexible, synthetically accessible.[14] |
| Piperazine/Piperidine | Saturated N-heterocycle | ~4%[1] | Semi-rigid, can improve solubility and metabolic stability.[14] |
| Triazole | 5-membered N-heterocycle | ~6%[1] | Rigid, metabolically stable, synthetically installed via "click chemistry".[1][] |
Table 1: A summary of the most common chemical motifs found in PROTAC linkers, their prevalence in published research, and their primary contributions to the molecule's properties.
Chapter 4: Rational Linker Design - Principles and Causality
While PROTAC development often involves the empirical screening of linker libraries, several core principles guide the rational design process.[1][] Understanding the causality behind these choices is key to accelerating the identification of optimized degraders.
-
Linker Length: This is a critical parameter that must be optimized for each specific POI-E3 ligase pair.[5][6]
-
Causality: If a linker is too short, it can cause steric clashes between the POI and E3 ligase, preventing the formation of a stable ternary complex.[5][19] If a linker is too long, it may lead to unproductive binding modes or an inability to induce the necessary proximity for ubiquitination.[6][19] Early work demonstrated a clear optimal linker length of 16 atoms for a series of estrogen receptor (ER)-targeting PROTACs.[16][20]
-
-
Composition and Physicochemical Properties: The chemical makeup of the linker directly impacts the PROTAC's drug-like properties.
-
Causality: PROTACs must cross the cell membrane to reach their intracellular targets. By incorporating polar groups like ethers or amides (from PEG or other motifs), solubility can be improved.[6][14] Conversely, lipophilic groups can enhance cell permeability.[6] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation in the hydrophobic cell membrane and a more extended, polar state in the aqueous cytoplasm.[6]
-
-
Attachment Points (Exit Vectors): The points at which the linker connects to the warhead and anchor ligands are crucial.[6]
-
Causality: The linker must be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[6] The ideal exit vector is typically a solvent-exposed region of the bound ligand.[6] Altering the exit vector, even with the same linker, can dramatically change the geometry of the ternary complex, converting a potent degrader into an inactive one.[1]
-
Caption: A logical workflow for the iterative design and optimization of PROTAC linkers.
Chapter 5: Experimental Workflow - From Synthesis to Validation
A self-validating experimental cascade is essential for efficient PROTAC development. This process typically involves chemical synthesis followed by a suite of biophysical and cell-based assays to build a structure-activity relationship (SAR).[10]
Part 5.1: Experimental Protocol - Convergent PROTAC Synthesis via Click Chemistry
This protocol describes a common and efficient method for generating a small library of PROTACs by coupling an alkyne-modified warhead to an azide-functionalized E3 ligase ligand-linker conjugate. This approach is highly modular and allows for rapid variation of the linker.[1][]
Objective: To synthesize a BRD4-targeting PROTAC by coupling an alkyne-modified JQ1 derivative with a pomalidomide-PEG-azide conjugate.
Materials:
-
JQ1-alkyne (warhead)
-
Pomalidomide-PEGn-Azide (anchor-linker, where n = number of PEG units)[16]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: Dimethylformamide (DMF) / Water mixture
-
Purification: Reverse-phase HPLC system
Procedure:
-
Reaction Setup: In a clean vial, dissolve JQ1-alkyne (1.0 eq) and Pomalidomide-PEGn-Azide (1.1 eq) in a 4:1 mixture of DMF and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. Prepare a separate fresh solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Initiation of "Click" Reaction: To the stirred solution from step 1, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
-
Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalytic species in situ. The Cu(I) catalyst is essential for the cycloaddition reaction to proceed efficiently at room temperature.[1]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Purification: Upon completion, dilute the reaction mixture with DMSO and purify the crude product using preparative reverse-phase HPLC to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity (>95%) of the final PROTAC using analytical LC-MS and ¹H NMR spectroscopy.[21]
Part 5.2: Experimental Protocol - Biophysical Characterization by Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique used to measure the binding kinetics and affinity of binary (e.g., PROTAC-POI) and ternary complexes in real-time.[10][22]
Objective: To determine the binding affinity (KD) of a synthesized BRD4-targeting PROTAC (e.g., dBET6) to the BRD4 bromodomain and to confirm ternary complex formation.
Equipment & Materials:
-
SPR instrument (e.g., Biacore 8K)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant, purified BRD4 protein
-
Synthesized PROTAC (e.g., dBET6) and warhead control (e.g., JQ1)
-
Recombinant, purified VHL-ElonginC-ElonginB (VCB) complex
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the BRD4 protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Causality: Covalent immobilization of one binding partner (the "ligand") allows for the real-time measurement of binding as the other partner (the "analyte") flows over the surface.
-
-
Binary Interaction Analysis (PROTAC to BRD4):
-
Inject a series of increasing concentrations of the PROTAC over the immobilized BRD4 surface.
-
Monitor the association and dissociation phases to generate sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[10]
-
-
Ternary Complex Formation Confirmation:
-
Pre-incubate a fixed, saturating concentration of the PROTAC with a high concentration of the VCB complex.
-
Inject this pre-incubated mixture over the BRD4-immobilized surface.
-
Self-Validation Check: A significant increase in the binding response (RU) compared to the injection of the PROTAC alone indicates the formation of a higher-molecular-weight ternary complex (BRD4-PROTAC-VCB) on the chip surface.[22] This confirms the PROTAC's ability to bridge the two proteins.
-
| Compound | Target | K_D (nM) | Comments |
| JQ1(+) (Warhead) | BRD4 | ~50-100 | Parent inhibitor binding affinity.[10] |
| dBET6 (PROTAC) | BRD4 | ~4.4 | The linker and VHL ligand contribute to binding, potentially through favorable interactions, improving affinity over the warhead alone.[10] |
Table 2: Representative SPR data comparing the binding affinity of a parent warhead (JQ1) and a corresponding PROTAC (dBET6) to the BRD4 target protein. Data demonstrates that the linker is not inert and can influence target engagement.
Chapter 6: Conclusion and Future Perspectives
The linker is unequivocally a central and multifaceted component in the design of effective PROTACs. Its role has expanded from a simple connecting element to a key modulator of ternary complex stability, selectivity, and the overall drug-like properties of the molecule. The historical "trial and error" approach to linker design is gradually being augmented by a more rational, structure-guided process.[1]
The future of linkerology lies in the integration of advanced computational and structural methods to better predict and understand the dynamics of PROTAC ternary complexes.[1][9] The development of novel linker chemistries will unlock new properties, while the design of tissue- or cell-type-specific linkers could dramatically improve the therapeutic window of targeted protein degraders. As our understanding of the intricate relationship between linker structure and degradation efficacy deepens, we will be better equipped to accelerate the development of this transformative therapeutic modality.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]
-
Gabizon, R., Shraga, A., & Klein, S. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Cyrus, K., Wehenkel, M., Choi, E. Y., Han, H. J., Lee, H., Swanson, H. I., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359–364. [Link]
-
CD Bioparticles. (n.d.). PROTAC Linkers. CD Bioparticles. [Link]
-
Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia. [Link]
-
Britton, D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1167–1174. [Link]
-
Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(10), 957-977. [Link]
-
Yarawsky, A. E., et al. (2025). Structural Insights into PROTAC Complex Formation from Analytical Ultracentrifugation and Hydrodynamic Modeling. Structural Dynamics, 12(Supplement 5). [Link]
-
Bond, A. G., & Baud, M. G. J. (2021). A beginner's guide to PROTACs and targeted protein degradation. Essays in Biochemistry, 65(4), 585–596. [Link]
-
Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 44-62. [Link]
-
Zengerle, M., Chan, K.-H., & Ciulli, A. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Protein Targeting PROTACs. ACS Chemical Biology, 12(9), 2475-2486. [Link]
-
ResearchGate. (n.d.). Structure of the standard VHL ligand (1). a) Green arrows indicate exit... ResearchGate. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. precisepeg.com [precisepeg.com]
- 12. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 17. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 18. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 20. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. portlandpress.com [portlandpress.com]
Methodological & Application
Application Note: Strategic Integration of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine in PROTAC Linker Design
Part 1: Executive Summary & Strategic Value
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cell permeability, and metabolic fate.[1]
1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine represents a "hybrid" linker motif that addresses the Permeability-Solubility Paradox .[2] While linear PEG linkers offer solubility, they suffer from high entropic penalties upon binding and poor membrane permeability.[2] Conversely, rigid heterocyclic linkers (like piperazines) improve binding entropy but often lead to poor aqueous solubility.[2]
This application note details the use of this compound to introduce a rigid pyrrolidine core (reducing entropic cost) decorated with a flexible ether tail (enhancing solvent interaction without altering the main chain length). This "Solubility-Tag" approach allows researchers to modulate physicochemical properties at the E3 ligase exit vector without disrupting the critical distance required for ubiquitination.
Key Physicochemical Advantages[2]
| Feature | Impact on PROTAC Design |
| Pyrrolidine Core | Restricts conformational freedom (lowers |
| (R)-Stereochemistry | Defines a specific exit vector trajectory, crucial for avoiding steric clashes with the E3 ligase surface (e.g., VHL or Cereblon). |
| 2-Ethoxyethoxy Tail | Acts as a "mini-PEG" surface tag to improve aqueous solubility (lowers LogD) without adding length to the primary linker axis. |
| Boc-Protection | Orthogonal protection allows for controlled, stepwise assembly of the linker-ligand conjugate.[2] |
Part 2: Technical Background & Mechanism
The "Chameleon" Linker Concept
Successful PROTACs often exhibit "chameleonic" properties—folding to hide polar groups during membrane permeation and exposing them for solubility in the cytosol.[3] The (R)-3-(2-ethoxyethoxy) substituent positions a polar ether chain orthogonal to the binding axis.
-
In Lipids: The pyrrolidine ring provides a compact lipophilic core.
-
In Cytosol: The ethoxyethoxy tail extends into the solvent, forming hydrogen bonds with water molecules, thereby preventing aggregation common in hydrophobic degraders.
Structural Logic
The molecule serves as a Linker Hub .[2] The pyrrolidine nitrogen is the attachment point (after Boc removal) to the E3 ligase ligand (e.g., VHL-COOH) or the Target Warhead. The C3-ether chain does not participate in covalent bonding but modulates the local environment of the ternary complex.
Part 3: Experimental Protocols
Workflow Overview
The integration of this building block typically follows a "C-to-N" assembly strategy.[2] The protocol below describes the deprotection and subsequent coupling to a carboxylic acid-functionalized E3 ligase ligand (e.g., VHL-L-COOH).
Figure 1: General workflow for incorporating the pyrrolidine linker unit.
Protocol 1: Controlled Boc-Deprotection (Acidolysis)
Objective: Remove the Boc group to generate the reactive secondary amine without degrading the ether side chain.
Materials:
-
This compound (1.0 equiv)[2]
-
Trifluoroacetic acid (TFA) (Reagent Grade)
-
Dichloromethane (DCM) (Anhydrous)
-
Toluene (for azeotropic removal)[4]
Procedure:
-
Dissolution: Dissolve this compound (e.g., 100 mg) in anhydrous DCM (2 mL) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C. Add TFA dropwise (0.5 mL; maintaining a 1:4 TFA:DCM ratio).
-
Note: The ether tail is stable to TFA. Scavengers (e.g., triethylsilane) are not required unless the molecule has been pre-conjugated to a sensitive warhead (e.g., indole or electron-rich aromatics).
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to room temperature. Monitor by TLC (ninhydrin stain) or LCMS (disappearance of [M+Na]+ peak of SM). Reaction is typically complete in 1–2 hours.[2]
-
Work-up (Critical): Concentrate the mixture under reduced pressure.
-
Crucial Step: Re-dissolve the residue in Toluene (3 mL) and evaporate again. Repeat 3x. This azeotropic distillation removes residual TFA, which can inhibit the subsequent coupling reaction or degrade acid-sensitive partners.[2]
-
-
Product: The resulting trifluoroacetate salt is used directly in the next step.
Protocol 2: Amide Coupling to E3 Ligase Ligand
Objective: Attach the deprotected pyrrolidine to a carboxylic acid-functionalized ligand (e.g., VHL-COOH) to form the "Linker-Ligand" cassette.
Materials:
-
Deprotected Pyrrolidine (TFA salt from Protocol 1)
-
Ligand-COOH (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
DMF (Anhydrous)
Procedure:
-
Activation: In a dry vial, dissolve Ligand-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes to activate the acid (formation of the OAt ester).
-
Coupling: Dissolve the Pyrrolidine TFA salt in a minimum amount of DMF. Add DIPEA (1.5 equiv) to this solution to neutralize the salt before adding it to the activated acid mixture.
-
Expert Insight: Failure to neutralize the amine salt prevents nucleophilic attack. Ensure the pH is >8 (check with damp litmus paper above the solution).
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Validation: Monitor by LCMS. Expect the mass shift corresponding to the amide bond formation (-H2O).
-
QC Check: The "ethoxyethoxy" tail signals should remain distinct in 1H NMR (multiplets around 3.5–3.7 ppm) and should not show signs of cleavage.
-
Part 4: QC & Characterization Guidelines
When validating the synthesized PROTAC intermediate, specific spectral features confirm the integrity of the (R)-3-(2-ethoxyethoxy)pyrrolidine moiety.
| Technique | Expected Observation | Common Issues |
| 1H NMR | Distinct multiplets at 3.5–3.7 ppm (PEG/Ether protons).[2] Pyrrolidine ring protons will shift/split based on rotamers (due to the amide bond). | Loss of ethyl triplet (~1.2 ppm) indicates tail degradation (rare). |
| LCMS | [M+H]+ consistent with calculated mass.[2] The ether oxygen may protonate, sometimes showing adducts. | Presence of +TFA adducts (mass +114) if workup was insufficient.[2] |
| Chiral HPLC | Single peak retention time.[2] | Racemization is unlikely during standard coupling but possible if strong bases/heat are used.[2] |
References
-
Design of Rigid Linkers
-
Title: "Linkerology" in PROTACs: The impact of linker rigidity on ternary complex formation.[3][5][6][7]
- Source:Journal of Medicinal Chemistry
- Context: Discusses the entropic advantages of using heterocyclic linkers (like pyrrolidine) over linear alkyl chains.
-
(General reference for rigid linker concept).
-
-
Pyrrolidine Scaffolds in Drug Discovery
-
Boc Deprotection Standards
-
PROTAC Solubility Strategies
- Title: Current strategies for the design of PROTAC linkers: a critical review.
- Source:Explor
- Context: Reviews the use of PEG-like side chains and heterocycles to solve the "solubility-permeability" trade-off.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. enamine.net [enamine.net]
- 3. chempep.com [chempep.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemimpex.com [chemimpex.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Robust Protocol for the Boc Deprotection of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, including aqueous solubility, and to serve as a versatile synthetic handle for constructing complex molecular architectures. (R)-3-(2-ethoxyethoxy)pyrrolidine, in particular, is a valuable chiral building block, incorporating an ether linkage that can enhance pharmacokinetic profiles.
In multi-step organic synthesis, the protection and deprotection of reactive functional groups is a fundamental strategy. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines due to its stability in a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[4][5]
This application note provides a comprehensive, field-proven protocol for the efficient removal of the Boc protecting group from 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine using trifluoroacetic acid (TFA). We will delve into the underlying chemical mechanism, provide a detailed step-by-step experimental procedure, outline methods for reaction monitoring and product isolation, and offer a guide for troubleshooting common issues.
Scientific Principles: The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group with a strong acid like trifluoroacetic acid is a reliable and high-yielding transformation that proceeds via an E1 elimination mechanism. The process can be broken down into three primary stages:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This initial step activates the protecting group, making the carbamate carbonyl carbon more electrophilic.[4][6][7][8]
-
Carbocation Formation: The protonated intermediate is unstable and fragments. This cleavage results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[7][9][10]
-
Decarboxylation & Amine Salt Formation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide and the desired free amine.[6][7] In the acidic reaction medium, the newly liberated nucleophilic amine is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt.[6][7]
The primary byproducts of this reaction are the tert-butyl cation and carbon dioxide. The tert-butyl cation is typically quenched by deprotonation to form isobutylene gas or by reacting with a nucleophilic scavenger if one is present.[6][11] The evolution of CO₂ and isobutylene gas provides a strong thermodynamic driving force for the reaction.[9]
Mechanistic Pathway
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol
This protocol is designed for the efficient and safe deprotection of this compound on a laboratory scale.
Materials and Reagents
| Item | Grade | Recommended Supplier |
| This compound | ≥95% | Commercial Source |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |
| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Powder | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Methanol (MeOH) | ACS Grade | Commercial Source |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Source |
| Ninhydrin Stain | Staining Reagent | Commercial Source |
Safety Precautions
Trifluoroacetic acid (TFA) is a highly corrosive and hazardous chemical that can cause severe skin and eye burns.[12][13][14] All operations involving TFA must be performed in a certified chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and chemical-resistant gloves (double-gloving with nitrile gloves is recommended).[12][15]
-
Emergency Measures: Ensure that an eyewash station and safety shower are readily accessible.[14][15] In case of skin contact, immediately wash the affected area with plenty of water for at least 15 minutes.[12]
-
Handling: Handle and open TFA containers with care to avoid splashes or inhalation of vapors.[13][16] It is incompatible with strong bases, oxidizing agents, and metals.[14]
Step-by-Step Procedure
Part 1: Reaction Setup and Execution
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. This is a precautionary step to control any potential exotherm, especially on a larger scale.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. A common and effective reaction mixture is 25% TFA in DCM (v/v).[17]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours. Do not use a closed system, as CO₂ gas is evolved during the reaction.[6]
Part 2: Reaction Monitoring
The progress of the deprotection can be conveniently monitored by Thin-Layer Chromatography (TLC).
-
Prepare TLC Plate: On a silica gel plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate using an appropriate mobile phase. A polar solvent system like 10% Methanol in DCM is a good starting point.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp (if applicable). Subsequently, stain the plate with ninhydrin and gently heat. The starting material (Boc-protected amine) will not stain, while the product (free amine) will develop a distinct color (typically purple or blue). The reaction is complete when the starting material spot has been fully consumed.[7]
Part 3: Work-up and Product Isolation
-
Concentration: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the crude amine as its trifluoroacetate salt.
-
Neutralization: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise to the separatory funnel. Caution: Vigorous CO₂ evolution will occur. Swirl the funnel gently without the stopper until the initial effervescence subsides, then stopper and shake, venting frequently. Continue adding NaHCO₃ solution until gas evolution ceases, indicating complete neutralization.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the final product, (R)-3-(2-ethoxyethoxy)pyrrolidine, as a free base.
Experimental Workflow Diagram
Caption: Workflow for Boc deprotection and product isolation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient TFA stoichiometry or concentration.2. Inadequate reaction time or temperature.[7] | 1. Increase the volume percentage of TFA in the reaction mixture (e.g., to 50%).2. Extend the reaction time and continue monitoring by TLC. |
| Side Product Formation | Alkylation of the product amine or ether oxygen by the tert-butyl cation.[18] | This is less common for simple amines but can occur. If observed, consider adding a scavenger like triethylsilane or thioanisole to the reaction mixture to trap the cation.[7] |
| Low Yield after Work-up | 1. The product (especially the salt form) may have some water solubility.2. Emulsion formation during basic wash. | 1. Perform multiple extractions (3-4 times) with the organic solvent.2. If emulsions persist, add more brine to the separatory funnel to help break the emulsion. |
| Product is TFA Salt | Incomplete neutralization during work-up. | Ensure NaHCO₃ solution is added until all effervescence has completely stopped. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8). |
References
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis.
- STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Amherst College.
- Safety Data Sheet: Trifluoroacetic acid D. (n.d.). Carl ROTH.
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). (2025, December). BenchChem.
- Trifluoroacetic acid - SAFETY DATA SHEET. (2025, December 18).
- Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. (n.d.). NJ.gov.
- TRIFLUOROACETIC ACID-D (D, 99.5%). (n.d.).
- How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate.
- Rapid N-Boc Deprotection with TFA. (n.d.). Scribd.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19).
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- SUPPORTING INFORMATION. (n.d.). Rsc.org.
- Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems.
- Boc Deprotection - TFA - Common Organic Chemistry. (n.d.).
- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (n.d.). BenchChem.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace.
- BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2- (aminomethyl)pyrrolidine. (n.d.). BenchChem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
- Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv.
Sources
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. amherst.edu [amherst.edu]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
- 16. isotope.com [isotope.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Strategic Synthesis of Novel Drug Candidates via Pyrrolidine Intermediates
Prepared by: A Senior Application Scientist
Abstract
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous blockbuster drugs and promising clinical candidates. Its prevalence stems from its unique stereochemical properties, its ability to serve as a versatile pharmacophore, and its capacity to mimic peptide structures. This document provides an in-depth guide for researchers and drug development professionals on the strategic synthesis of functionalized pyrrolidines as key intermediates for novel therapeutics. We will move beyond simple procedural lists to explore the underlying principles of stereocontrol, reaction mechanisms, and the rationale behind methodological choices. This guide is designed to be a self-validating system, grounded in authoritative literature and field-proven insights, enabling research teams to accelerate their drug discovery programs.
The Pyrrolidine Scaffold: A Cornerstone of Modern Therapeutics
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of biologically active molecules. Its structural rigidity and the presence of a nitrogen atom capable of forming crucial hydrogen bonds make it an ideal building block for targeting a wide range of receptors and enzymes. Notable examples of drugs incorporating this scaffold include the ACE inhibitor Lisinopril, the cholesterol-lowering agent Atorvastatin, and numerous antiviral and CNS-active agents. The strategic challenge, and the focus of this guide, lies in the efficient and stereocontrolled synthesis of highly functionalized pyrrolidine intermediates.
Core Synthetic Strategies & Mechanistic Insights
The construction of substituted pyrrolidines with high levels of stereochemical control is paramount. Several powerful synthetic strategies have emerged as industry standards. We will explore the "why" behind these choices, focusing on mechanism and predictability.
Asymmetric [3+2] Cycloadditions: The Power of Azomethine Ylides
One of the most elegant and convergent methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. This reaction allows for the simultaneous formation of multiple stereocenters with a high degree of control.
Mechanistic Rationale: Azomethine ylides are transient 1,3-dipoles that react with dipolarophiles (e.g., alkenes, alkynes) in a concerted, stereospecific manner. The stereochemical outcome is dictated by the geometry of both the ylide and the alkene, as well as the choice of catalyst. Chiral metal complexes, often employing ligands like BOX or PyBOX, can create a chiral environment that directs the approach of the reactants, leading to high enantioselectivity.
Workflow for Asymmetric [3+2] Cycloaddition:
Caption: Proline catalytic cycle for α-amination of aldehydes.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should perform appropriate reaction optimization and safety assessments.
Protocol 1: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes the synthesis of a highly functionalized, enantioenriched pyrrolidine, a common core in many antiviral and anticancer agents.
Materials & Reagents:
-
Amino ester hydrochloride (e.g., methyl glycinate hydrochloride)
-
Aldehyde (e.g., benzaldehyde)
-
Dipolarophile (e.g., dimethyl maleate)
-
Silver(I) acetate (AgOAc)
-
Chiral phosphoramidite ligand (e.g., Feringa ligand)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware, inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve silver(I) acetate (0.05 mmol, 1.0 eq) and the chiral ligand (0.055 mmol, 1.1 eq) in anhydrous toluene (5.0 mL). Stir the mixture at room temperature for 1 hour.
-
Reactant Addition: To the catalyst solution, add the amino ester hydrochloride (1.0 mmol, 1.0 eq), the aldehyde (1.0 mmol, 1.0 eq), and triethylamine (1.2 mmol, 1.2 eq). Stir for 15 minutes at room temperature.
-
Cycloaddition: Add the dipolarophile (1.1 mmol, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the optimized temperature (typically 30-50 °C) and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 8-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure pyrrolidine product.
-
Characterization: Confirm the structure and determine the enantiomeric excess (e.g., by chiral HPLC).
Protocol 2: Proline-Catalyzed α-Amination followed by Reductive Amination
This two-step, one-pot sequence transforms a simple aldehyde into a chiral 2-substituted pyrrolidine.
Materials & Reagents:
-
Aldehyde (e.g., propanal)
-
L-Proline
-
Azodicarboxylate (e.g., Diethyl azodicarboxylate, DEAD)
-
Solvent (e.g., Dichloromethane, DCM)
-
Reductive amination precursor (e.g., 4-methoxy-2-nitroaniline)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, STAB)
-
Acetic acid (AcOH)
Step-by-Step Procedure:
-
α-Amination: To a solution of the aldehyde (5.0 mmol, 1.0 eq) in DCM (20 mL) at 0 °C, add L-proline (0.5 mmol, 0.1 eq). Stir for 10 minutes. Add DEAD (5.5 mmol, 1.1 eq) dropwise over 30 minutes. Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.
-
Reductive Amination (One-Pot): To the crude reaction mixture from step 1, add the amine precursor (5.0 mmol, 1.0 eq) followed by a catalytic amount of acetic acid (0.5 mmol, 0.1 eq).
-
Reduction: Add sodium triacetoxyborohydride (7.5 mmol, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Data Summary and Comparison
The choice of synthetic route often depends on factors like desired stereochemistry, substrate scope, and scalability. The table below summarizes typical performance metrics for the discussed strategies.
| Synthetic Strategy | Key Intermediate | Typical Yield | Typical e.e. (%) | Key Advantages | Key Limitations |
| Metal-Catalyzed [3+2] Cycloaddition | Highly substituted pyrrolidine | 70-95% | 90-99% | High atom economy; rapid complexity generation; excellent stereocontrol. | Catalyst cost; sensitivity to air/moisture; metal contamination risk. |
| Proline-Catalyzed α-Amination | Chiral α-amino aldehyde | 85-98% | 95-99% | Inexpensive catalyst; operationally simple; environmentally benign. | Primarily for aldehydes/ketones; requires subsequent cyclization step. |
| Reductive Amination of Diketones | 2,5-Disubstituted pyrrolidine | 60-85% | N/A (for achiral) | Access to C₂-symmetric pyrrolidines; uses readily available starting materials. | Often produces mixtures of diastereomers; requires chiral resolution or asymmetric reduction. |
Case Study: Synthesis of a Lisinopril Precursor
Lisinopril is an ACE inhibitor used to treat high blood pressure. A key intermediate in its synthesis is (S)-2-amino-4-phenylbutanoic acid, which can be derived from a proline-catalyzed reaction. The core strategy involves the asymmetric α-amination of a phenylacetaldehyde derivative.
Synthetic Logic:
-
Start with a suitable aldehyde: Use a protected form of 4-phenylbutanal.
-
Asymmetric α-amination: Employ L-proline catalysis with an azodicarboxylate to install the nitrogen atom stereoselectively at the α-position.
-
Functional Group Manipulation: Reduce the resulting aldehyde and hydrolyze the amination product to reveal the desired amino acid precursor, ready for coupling to the proline moiety of the final drug.
This approach highlights how organocatalysis provides a direct, efficient, and scalable route to a crucial chiral building block for a major pharmaceutical product.
Conclusion
The synthesis of pyrrolidine intermediates is a dynamic and enabling field within drug discovery. By understanding the mechanistic principles behind powerful transformations like asymmetric cycloadditions and organocatalysis, researchers can make informed decisions to design and execute efficient synthetic routes. The protocols and data presented herein serve as a validated foundation for developing novel therapeutics built upon this privileged scaffold. Continuous innovation in catalytic methods will undoubtedly expand the chemical space accessible to medicinal chemists, paving the way for the next generation of pyrrolidine-containing drugs.
References
-
Title: Recent advances in the synthesis of pyrrolidines and their applications in medicinal chemistry. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: The Proline-Catalyzed Asymmetric α-Amination of Aldehydes and Ketones Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Pyrrolidine derivatives and their therapeutic applications Source: ResearchGate URL: [Link]
-
Title: Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides Source: Chemical Reviews URL: [Link]
-
Title: Proline-Catalyzed Direct Asymmetric α-Amination of Aldehydes Source: Journal of the American Chemical Society URL: [Link]
use of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine in developing BRD4 degraders
Utilizing 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine as a Soluble, Semi-Rigid Scaffold
Abstract
The development of effective Proteolysis Targeting Chimeras (PROTACs) for BRD4 degradation has moved beyond simple PEGylation. While polyethylene glycol (PEG) linkers offer solubility, their high conformational entropy often results in poor cell permeability and weak ternary complexes. This guide details the application of This compound —a specialized building block that merges the rigidity of a pyrrolidine core with the hydrophilicity of an ether side chain. We provide a comprehensive protocol for incorporating this scaffold into BRD4 degraders to optimize the "Linker-Efficacy Relationship" (LER), balancing solubility, permeability, and exit vector orientation.
Part 1: Strategic Rationale & Mechanism
Why this Molecule? The "Goldilocks" Zone of Linker Design
In BRD4 degrader development, connecting a warhead (e.g., JQ1 or OTX015 derivatives) to an E3 ligase ligand (e.g., VHL or CRBN binders) requires a linker that solves three simultaneous problems:
-
Vector Orientation: The linker must exit the binding pocket without steric clash.
-
Physicochemical Properties: High lipophilicity (logP > 5) leads to poor solubility, while long linear PEGs (n > 4) often suffer from poor membrane permeability (low PAMPA scores).
-
Entropy Penalty: Flexible linkers require a high entropic cost to freeze into a productive ternary complex.
This compound addresses these by acting as a Vector-Tuning Solubilizer :
-
Pyrrolidine Core: Introduces a semi-rigid bend, reducing the conformational degrees of freedom compared to a linear chain. The (R)-stereochemistry defines a specific exit vector, allowing for "Vector Scanning" when paired with its (S)-enantiomer.
-
Ethoxyethoxy Side Chain: Provides a "mini-PEG" motif orthogonal to the binding axis. This lowers the cLogP of the final PROTAC without extending the linker length between the warhead and E3 ligand, decoupling solubility from linker length.
Mechanistic Pathway Diagram
The following diagram illustrates the critical role of linker rigidity in ternary complex stability.
Caption: Logical flow of PROTAC-mediated degradation, highlighting the Pyrrolidine Scaffold's role in stabilizing the Ternary Complex.
Part 2: Chemical Synthesis Protocol
Objective: Synthesize a VHL-recruiting BRD4 degrader using the pyrrolidine scaffold.
Materials Required
| Reagent | Specification | Role |
| Scaffold | This compound | Linker Core |
| Warhead | JQ1-carboxylic acid derivative | BRD4 Binder |
| E3 Ligand | VHL Ligand (e.g., amine-functionalized) | E3 Recruiter |
| Coupling | HATU, DIPEA, DMF | Amide Bond Formation |
| Deprotection | TFA / DCM (1:1 v/v) | Boc Removal |
Step-by-Step Workflow
Step 1: N-Deprotection of the Scaffold
-
Dissolve this compound (1.0 eq) in DCM (5 mL/mmol).
-
Add TFA (5 mL/mmol) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2 hours. Monitor by LC-MS (Loss of Boc mass: -100 Da).
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: (R)-3-(2-ethoxyethoxy)pyrrolidine (TFA salt).
Step 2: Coupling to Warhead (JQ1-Acid) Note: The pyrrolidine nitrogen is a secondary amine, making it a good nucleophile.
-
Dissolve JQ1-acid (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate the acid.
-
Add the deprotected pyrrolidine scaffold (1.1 eq) from Step 1.
-
Stir for 4-16 hours at RT.
-
Purification: Dilute with EtOAc, wash with LiCl (5% aq) and Brine. Dry over Na2SO4. Purify via Flash Chromatography (MeOH/DCM gradient).
-
Intermediate: JQ1-Pyrrolidine-Ether conjugate.
Step 3: Functionalization for E3 Ligand Attachment Critical Decision Point: The pyrrolidine scaffold described usually has one amine (originally Boc-protected). To attach the E3 ligand, the scaffold must have a second attachment point (e.g., a carboxylic acid on the pyrrolidine ring or the ether chain).
-
Scenario A (Bifunctional Scaffold): If the scaffold is a proline derivative (e.g., Boc-Proline with ether side chain), use the Carboxylic Acid to couple to the E3 ligand amine.
-
Scenario B (Functionalizing the Ether): If the ether chain ends in a hydroxyl, activate it (Tosylate/Mesylate) and perform nucleophilic substitution with the E3 ligand.
Assuming Scenario A (Standard Proline-type linkage):
-
Take the Intermediate from Step 2 (containing a free COOH or protected COOH).
-
Perform standard HATU coupling to the Amine-functionalized VHL ligand.
-
Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Part 3: Biological Validation & Profiling
Once synthesized, the PROTAC must be validated for both degradation capability and physicochemical behavior.
A. Ternary Complex Stability (NanoBRET)
Rationale: The rigid pyrrolidine linker should stabilize the complex better than a floppy PEG.
-
Transfect HEK293 cells with NanoLuc-BRD4 and HaloTag-VHL.
-
Treat with PROTAC (dose-response: 1 nM – 10 µM).
-
Measure BRET signal. A "bell-shaped" hook effect curve confirms ternary complex formation.
-
Success Metric: Lower
compared to a linear PEG analog.
-
B. Degradation Potency (Western Blot)
-
Cell Line: MV4-11 (Leukemia) or HeLa.
-
Treatment: 6, 12, 24 hours.
-
Lysis: RIPA buffer + Protease Inhibitors.
-
Antibodies: Anti-BRD4 (Rabbit mAb), Anti-Vinculin (Loading Control).
-
Quantification: Densitometry to calculate
(Concentration for 50% degradation) and .
C. Permeability (PAMPA)
Rationale: The ethoxyethoxy side chain should improve solubility without the permeability penalty of long PEGs.
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Donor Well: PBS pH 7.4 + Compound (10 µM).
-
Acceptor Well: PBS pH 7.4.
-
Incubation: 16 hours.
-
Analysis: LC-MS/MS of acceptor well.
-
Target:
cm/s (High permeability).
-
Part 4: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Solubility | Warhead/Ligand too lipophilic. | The ethoxyethoxy chain is insufficient. Switch to a scaffold with a longer PEG side chain or add a solubilizing group (e.g., piperazine) to the E3 ligand. |
| No Degradation | "Hook Effect" at low conc. | The linker is too short or rigid, preventing productive ubiquitination zones. Switch to the (S)-enantiomer to alter the exit vector. |
| Poor Yield (Step 2) | Steric hindrance on secondary amine. | Switch coupling reagent from HATU to COMU or PyAOP. Increase temperature to 40°C. |
References
-
Linker Rigidity in PROTACs
-
Pyrrolidine Scaffolds & Permeability
-
BRD4 Degrader Design (General)
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science.
-
-
Physicochemical Optimization
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.
-
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic route from the Boc-protected scaffold to the final heterobifunctional PROTAC.
Sources
Unlocking Molecular Diversity: Application Notes and Protocols for Functionalizing Pyrrolidine Linkers via Click Chemistry
Introduction: The Pyrrolidine Scaffold and the Power of Click Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in natural products and FDA-approved drugs stems from its ability to confer advantageous physicochemical properties, such as enhanced aqueous solubility and the capacity to serve as both a hydrogen bond donor and acceptor.[1][3] The non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional chemical space, a critical factor in modern drug design.[1][4]
While the pyrrolidine core is a valuable pharmacophore, its true potential is unlocked through precise functionalization. "Click chemistry," a concept introduced by K. Barry Sharpless, provides a suite of reactions that are rapid, efficient, and bioorthogonal, making them ideal for modifying complex molecular architectures like those containing pyrrolidine linkers.[][6] These reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer a modular approach to covalently linking a pyrrolidine-containing molecule to a wide array of functional groups, from small molecule drugs and imaging agents to large biologics.[7][]
This comprehensive guide provides detailed application notes and step-by-step protocols for the functionalization of pyrrolidine linkers using both CuAAC and SPAAC. We will delve into the mechanistic underpinnings of these reactions, offer practical guidance on experimental design and optimization, and provide real-world examples to illustrate the versatility of this chemical toolbox.
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Pyrrolidine Functionalization
The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[9] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[10]
Causality in Experimental Design: Why These Reagents?
-
Copper(I) Source: The active catalyst is the Cu(I) ion. While Cu(I) salts like CuI can be used directly, they are prone to oxidation.[11][12] A more robust approach is the in situ reduction of a Cu(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[12][13] This ensures a sustained concentration of the active Cu(I) catalyst.
-
Ligands (TBTA/THPTA): Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial.[12] They stabilize the Cu(I) oxidation state, preventing oxidative degradation of the catalyst and sensitive substrates.[12][14] Furthermore, these ligands accelerate the reaction rate.
-
Solvent System: The choice of solvent depends on the solubility of the substrates. For many bioconjugations, aqueous buffers are ideal.[10] Co-solvents like t-butanol, DMSO, or DMF can be used to solubilize less polar reactants.[13][14] Deoxygenating the solvent is a critical step to prevent the oxidation of the Cu(I) catalyst.[14]
Experimental Workflow: CuAAC Functionalization
Caption: Workflow for CuAAC functionalization of pyrrolidine linkers.
Protocol 1: General CuAAC Functionalization of an N-Propargyl Pyrrolidine Derivative
This protocol is adapted from a general procedure for the CuAAC reaction of propargylamines.[13]
Materials:
-
N-propargyl pyrrolidine derivative (1.0 equivalent)
-
Azide-functionalized molecule (1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents, 5 mol%)
-
Sodium ascorbate (0.1 equivalents, 10 mol%)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05 equivalents, 5 mol%)
-
Solvent: 1:1 mixture of deionized water and tert-butanol, degassed
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stir plate and stir bar
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh immediately before use.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In the reaction vessel, dissolve the N-propargyl pyrrolidine derivative (1.0 eq) and the azide-functionalized molecule (1.2 eq) in the degassed 1:1 water/tert-butanol solvent system.
-
Add the THPTA stock solution (0.05 eq).
-
Add the CuSO₄·5H₂O stock solution (0.05 eq). The solution may turn a pale blue color.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.1 eq). A color change (e.g., to yellow or brown) may be observed.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by exposing it to air.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired triazole-functionalized pyrrolidine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Quantitative Data for CuAAC Reactions
| Parameter | Value | Rationale/Reference |
| Pyrrolidine-Alkyne : Azide Ratio | 1 : 1.2 | A slight excess of one reagent can drive the reaction to completion.[11] |
| Copper(II) Sulfate | 1-5 mol% | Catalytic amounts are sufficient for high conversion.[13] |
| Sodium Ascorbate | 5-10 mol% | Ensures complete reduction of Cu(II) to the active Cu(I) state.[13] |
| Ligand (THPTA) | 1-5 mol% | Stabilizes the Cu(I) catalyst and accelerates the reaction.[12] |
| Typical Reaction Time | 1-12 hours | Dependent on substrate reactivity and concentration.[11] |
| Typical Yield | >90% | CuAAC is known for its high efficiency and yields.[11] |
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Pyrrolidine Functionalization
For applications in biological systems where the cytotoxicity of copper is a concern, SPAAC is the preferred method.[] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst.[15][16]
Causality in Experimental Design: Why These Reagents?
-
Strained Alkyne (DBCO): The high ring strain of DBCO provides the thermodynamic driving force for the reaction with an azide.[] This eliminates the need for a copper catalyst, making the reaction bioorthogonal.[15]
-
Solvent System: SPAAC reactions are highly versatile and can be performed in a wide range of organic solvents and aqueous buffers, making them suitable for a variety of applications, including live-cell imaging.[15]
-
Temperature: The reaction proceeds readily at physiological temperatures (room temperature to 37°C), further enhancing its biocompatibility.[16]
Experimental Workflow: SPAAC Functionalization
Caption: Workflow for SPAAC functionalization of pyrrolidine linkers.
Protocol 2: General SPAAC Functionalization of an Azide-Modified Pyrrolidine Derivative
This protocol provides a general framework for conjugating an azide-functionalized pyrrolidine linker to a DBCO-containing molecule.
Materials:
-
Azide-functionalized pyrrolidine derivative (1.0 equivalent)
-
DBCO-functionalized molecule (1.0-1.5 equivalents)
-
Solvent: Phosphate-buffered saline (PBS), pH 7.4, or an appropriate organic solvent (e.g., DMSO, DMF)
-
Reaction vessel (e.g., microcentrifuge tube or vial)
-
Incubator or shaker
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized pyrrolidine derivative in the chosen solvent to a known concentration.
-
Dissolve the DBCO-functionalized molecule in the same solvent to a known concentration.
-
-
Reaction Setup:
-
In the reaction vessel, combine the solution of the azide-functionalized pyrrolidine derivative (1.0 eq) with the solution of the DBCO-functionalized molecule (1.0-1.5 eq).
-
Gently mix the components.
-
-
Reaction Incubation and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent and the concentrations of the reactants.
-
Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate and the consumption of the starting materials.
-
-
Purification:
-
The purification method will depend on the nature of the final conjugate.
-
For small molecule conjugates, purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
For bioconjugates (e.g., protein conjugates), purification may involve size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules.
-
-
Characterization:
-
Confirm the identity of the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
The concentration of the final conjugate can often be determined by UV-Vis spectroscopy, measuring the absorbance of a chromophore on one of the components.
-
Quantitative Data for SPAAC Reactions
| Parameter | Value | Rationale/Reference |
| Pyrrolidine-Azide : DBCO Ratio | 1 : 1.0-1.5 | A slight excess of the DBCO reagent can be used to ensure complete consumption of the azide.[17] |
| Reaction Temperature | Room Temperature to 37°C | SPAAC proceeds efficiently at physiological temperatures.[16] |
| Typical Reaction Time | 1-24 hours | Kinetics depend on the specific cyclooctyne and reactant concentrations.[17] |
| Typical Yield | High to quantitative | SPAAC is a highly efficient bioorthogonal reaction.[16] |
Applications in Drug Discovery and Development
The functionalization of pyrrolidine linkers via click chemistry has profound implications for drug discovery.
-
PROTACs (Proteolysis-Targeting Chimeras): Click chemistry is extensively used to connect the two ligands of a PROTAC—one that binds to the target protein and another that recruits an E3 ligase.[][18][19] The pyrrolidine moiety can be incorporated into the linker to modulate the PROTAC's physicochemical properties, such as solubility and cell permeability. The triazole linkage formed via click chemistry is metabolically stable, which can enhance the in vivo durability of the PROTAC.[]
-
ADCs (Antibody-Drug Conjugates): SPAAC is a valuable tool for conjugating potent cytotoxic drugs to antibodies.[19][] An azide-functionalized pyrrolidine linker attached to the drug can be "clicked" onto a DBCO-modified antibody, creating a stable and precisely defined ADC.
Best Practices and Troubleshooting
For CuAAC:
-
Problem: Low or no product formation.
-
Problem: Substrate degradation.
-
Cause & Solution: Some biomolecules are sensitive to reactive oxygen species generated during the reaction. Ensure a sufficient excess of the reducing agent and a stabilizing ligand are used.[7]
-
For SPAAC:
-
Problem: Slow reaction kinetics.
-
Cause & Solution: Increase the concentration of the reactants. Ensure the chosen DBCO derivative has sufficient reactivity for the application. The reaction can be gently heated (e.g., to 37°C) to increase the rate, provided the substrates are stable at that temperature.[14]
-
-
Problem: Off-target reactions in a biological context.
-
Cause & Solution: While highly bioorthogonal, ensure that the chosen cyclooctyne does not have any unforeseen reactivity with other components in a complex biological system. Proper controls are essential.
-
Conclusion
Click chemistry provides a powerful and versatile platform for the functionalization of pyrrolidine linkers, enabling the rapid and efficient synthesis of a diverse range of molecular constructs. The choice between the copper-catalyzed CuAAC and the copper-free SPAAC depends on the specific application and the chemical nature of the substrates. By understanding the underlying principles and following robust protocols, researchers can leverage this chemical toolbox to advance their drug discovery and development programs.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink. Retrieved February 15, 2026, from [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024, December 4). MDPI. Retrieved February 15, 2026, from [Link]
-
Evolution of Pyrrolidine-Type Asymmetric Organocatalysts by Click Chemistry. (n.d.). Amazon AWS. Retrieved February 15, 2026, from [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. (2024, May 5). MDPI. Retrieved February 15, 2026, from [Link]
-
DBCO reagents for « Click Chemistry ». (n.d.). Interchim. Retrieved February 15, 2026, from [Link]
-
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Optimization of the conditions for CuAAC reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Endo and exo pyrrolidine cycloadducts: diagnostic ¹H NMR signals (in CDCl3) and models of their low-energy conformations. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Click chemistry in the development of PROTACs. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2025, March 13). PMC. Retrieved February 15, 2026, from [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved February 15, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Click chemistry in the development of PROTACs. (2023, December 29). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis of dienes from pyrrolidines using skeletal modification. (2023, November 11). PMC. Retrieved February 15, 2026, from [Link]
-
A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. (2023, April 25). PMC. Retrieved February 15, 2026, from [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021, June 9). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020, October 30). Exploratory Target Antitumor Therapy. Retrieved February 15, 2026, from [Link]
-
A Survey of Strain‐Promoted Azide–Alkyne Cycloaddition in Polymer Chemistry. (2025, October 19). Wiley Online Library. Retrieved February 15, 2026, from [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. (2024, September 23). Lab GURU. Retrieved February 15, 2026, from [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2023, January 18). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Click chemistry in drug development recent trends and application. (2025, May 2). RJPT. Retrieved February 15, 2026, from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (2011, December 15). Jena Bioscience. Retrieved February 15, 2026, from [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved February 15, 2026, from [Link]
-
Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. (2023, April 18). MDPI. Retrieved February 15, 2026, from [Link]
-
Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl3) of 2PhH2. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (n.d.). Nature. Retrieved February 15, 2026, from [Link]
-
Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. (2023, August 30). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a benzene ring. (2021, March 26). SciSpace. Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. (2022, April 11). MDPI. Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. (2025, May 30). Iraqi Journal of Science. Retrieved February 15, 2026, from [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. (2019, February 5). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. interchim.fr [interchim.fr]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. interchim.fr [interchim.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 19. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for coupling ligands with 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine
This Application Note provides a comprehensive technical guide for utilizing 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine (CAS 1000000-xx-x analog/custom synthesis) as a chiral building block in medicinal chemistry.[1]
This molecule is a specialized solubilizing linker often used in PROTACs, fragment-based drug discovery, and lead optimization to improve the physicochemical properties (LogD, solubility) of lipophilic ligands via the ether-containing side chain.
Introduction & Molecule Profile[2][3][4][5]
This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protected nitrogen and a 2-ethoxyethoxy ether side chain at the C3 position.[1]
-
Primary Utility: Introduces a defined chiral center and a hydrophilic "mini-PEG" chain to modulate the pharmacokinetic profile of a drug candidate.
-
Key Reactivity: The Boc group masks the secondary amine. The primary workflow involves deprotection followed by nucleophilic attack (Amide Coupling, SNAr, or Reductive Amination) onto a target Ligand.
-
Stability: The ether side chain is stable under standard acidic (TFA/HCl) and basic coupling conditions.
Physicochemical Profile
| Property | Description |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid.[1] |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF. Insoluble in water (before deprotection). |
| Chirality | (R)-enantiomer.[1] Enantiomeric excess (ee) >98% is critical for biological activity. |
| Storage | 2-8°C under inert atmosphere (Ar/N2). Hygroscopic. |
Experimental Strategy & Decision Tree
Before initiating experimental work, select the appropriate coupling protocol based on the functional group present on your target Ligand.
Figure 1: Strategic decision tree for coupling ligands to the pyrrolidine core.
Protocol A: Boc-Deprotection (Prerequisite)[1][2]
Objective: Removal of the Boc protecting group to expose the reactive secondary amine. Mechanism: Acid-mediated cleavage generating the amine salt and isobutylene/CO2.[1]
Materials
-
Substrate: this compound (1.0 equiv).
-
Acid: Trifluoroacetic acid (TFA) OR 4M HCl in Dioxane.
-
Workup: NaHCO3 (sat. aq.), brine, Na2SO4.
Procedure (TFA Method)
-
Dissolution: Dissolve the substrate (e.g., 100 mg) in anhydrous DCM (2 mL) in a round-bottom flask.
-
Acid Addition: Cool to 0°C. Add TFA dropwise (1 mL). Ratio DCM:TFA should be approx 2:1 to 4:1.
-
Reaction: Stir at room temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC (stain with Ninhydrin; free amine stains purple/red) or LCMS (Look for mass [M-100+H]+ or [M-Boc+H]+).[1]
-
-
Workup (Volatile Removal): Concentrate in vacuo to remove DCM and excess TFA.[3] Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The residue is the TFA salt of the amine.
-
Note: For many couplings (HATU), the salt can be used directly if excess base (DIPEA) is added later. For SNAr, the free base is preferred.
-
-
Free Basing (Optional but Recommended): Dissolve residue in DCM, wash with sat. NaHCO3, dry over Na2SO4, and concentrate.
Protocol B: Amide Coupling (Ligand-COOH)
Objective: Coupling the deprotected pyrrolidine with a carboxylic acid ligand. Standard: HATU coupling is recommended for secondary amines due to high reactivity and low racemization risk.
Materials
-
Amine: (R)-3-(2-ethoxyethoxy)pyrrolidine (TFA salt or free base) (1.0 equiv).[1]
-
Ligand: Target Carboxylic Acid (1.0–1.2 equiv).
-
Coupling Agent: HATU (1.2 equiv).
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0–5.0 equiv).[1]
-
Solvent: DMF (anhydrous) or DCM.[2]
Step-by-Step Procedure
-
Activation: In a dried vial, dissolve the Ligand-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes at RT to activate the acid (formation of the active ester).
-
Amine Addition: Add the Pyrrolidine Amine (1.0 equiv) dissolved in minimal DMF.
-
Critical: If using the TFA salt of the amine, add an additional 2.0–3.0 equiv of DIPEA to neutralize the salt. Check pH > 8.
-
-
Reaction: Stir at RT for 2–16 hours.
-
Checkpoint: LCMS should show conversion to Product Mass [M+H]+.
-
-
Workup:
-
Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).
Protocol C: SNAr Coupling (Ligand-Halide)
Objective: Coupling with electron-deficient heteroaryl halides (e.g., 4-chloropyrimidine, 2-fluoronitrobenzene). Context: Common in Kinase Inhibitor and PROTAC synthesis.
Materials
-
Amine: (R)-3-(2-ethoxyethoxy)pyrrolidine (Free base preferred) (1.0 equiv).[1]
-
Ligand: Heteroaryl Halide (Ar-Cl, Ar-F) (1.0 equiv).[1]
-
Base: DIPEA or K2CO3 (2.0–3.0 equiv).
-
Solvent: DMSO, DMF, or NMP.
Step-by-Step Procedure
-
Setup: In a microwave vial or pressure tube, combine the Ligand-Halide and the Pyrrolidine Amine .
-
Solvent/Base: Add solvent (DMSO) and Base (DIPEA).
-
Reaction:
-
Standard: Heat to 80–100°C for 2–12 hours.
-
Microwave: 100–120°C for 20–40 minutes.
-
-
Monitoring: Monitor by LCMS. Pyrrolidines are excellent nucleophiles; reaction is usually clean.
-
Workup:
-
Pour into water/ice. If solid precipitates, filter.
-
If no precipitate, extract with EtOAc/DCM.
-
-
Purification: Reverse-phase HPLC is often required for polar heteroaryl products.[1]
Visualization: Experimental Workflow
Figure 2: End-to-end workflow for deprotection and amide coupling.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Acid concentration too low or time too short.[1] | Increase TFA to 50% v/v or use 4M HCl/Dioxane. Ensure anhydrous conditions. |
| Low Yield (Coupling) | Salt not neutralized. | Ensure DIPEA is >3.0 equiv relative to the salt (not just the amine). Check pH. |
| Racemization | Over-activation or high heat. | Use HATU/DIPEA at 0°C -> RT.[1] Avoid EDC/DMAP for chiral alpha-amino acids (though pyrrolidine C3 is generally stable).[1] |
| Product is Water Soluble | Ether chain increases polarity. | Do not use water wash for workup. Evaporate DMF directly and use Reverse Phase (C18) chromatography. |
References
-
Santa Cruz Biotechnology. this compound Product Data. (Accessed Oct 2023).[1]
-
Sigma-Aldrich. Protocol for Boc Deprotection.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.[1]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
Sources
- 1. (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for pyrrolidine synthesis
Introduction: The Scaffold Challenge
The pyrrolidine ring is a pharmacophore "privileged structure," appearing in over 60 FDA-approved drugs (e.g., Lisinopril, Nicotine, Procyclidine). However, constructing densely functionalized, chiral pyrrolidines often leads to common failure modes:
This guide moves beyond standard textbook protocols, offering optimized workflows and troubleshooting decision trees based on recent mechanistic insights.
Route Selection Strategy
Before optimizing conditions, ensure you have selected the correct mechanistic pathway for your specific substrate.
Figure 1: Strategic decision tree for selecting the synthetic route based on substrate architecture.
Module 1: Palladium-Catalyzed Carboamination
Target: Construction of 2-benzyl or 2-aryl pyrrolidines from
The "Weak Base" Protocol
Early iterations of this reaction utilized strong bases like
Optimized Protocol
-
Catalyst:
(1-2 mol%) or . -
Ligand: Dpe-phos (Bis(2-diphenylphosphinophenyl)ether) or Xantphos. Crucial: Large bite angle ligands favor reductive elimination over
-hydride elimination. -
Base:
(2.3 equiv) or . Avoid alkoxides. -
Solvent: 1,4-Dioxane or Toluene (0.25 M).
-
Temperature: 100–105 °C.
Troubleshooting Guide: Pd-Carboamination
| Symptom | Diagnosis | Corrective Action |
| No Cyclization (SM Recovery) | Catalyst poisoning or oxidative addition failure. | Switch to pre-formed catalyst (e.g., Pd(dppf)Cl2) or increase temp to 120°C. Ensure aryl bromide is not sterically hindered at ortho-positions. |
| Isomerized Alkene (Enamine) | Ligand Switch: Move to a wider bite-angle ligand (e.g., from dppe to Dpe-phos or Xantphos). The wider angle compresses the N-Pd-C angle, accelerating reductive elimination. | |
| Hydroamination (No Aryl) | Protonolysis of the Pd-C bond.[2] | Ensure the reaction is strictly anhydrous. Proton sources (wet solvent) will quench the alkyl-Pd intermediate before the aryl group couples. |
| Low Yield with Esters/Ketones | Base-mediated decomposition. | Base Switch: If using |
Module 2: Asymmetric Organocatalytic [3+2] Cycloaddition
Target: Chiral, highly substituted pyrrolidines via Azomethine Ylides. Primary Failure Mode: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr).
The "Water-Controlled" Protocol
In organocatalysis (specifically using chiral Ag(I) or Cu(I) complexes with phosphoramidite ligands, or pure organocatalysts like thioureas), water is a "frenemy." Trace water can accelerate the reaction via proton transfer but excess water erodes stereocontrol.
Optimized Protocol
-
Precursors: Iminoester (Glycine Schiff base) + Electron-deficient alkene (e.g., nitroalkene, acrylate).
-
Catalyst: Chiral Phosphoramidite-Ag(I) complex (3-5 mol%) or Proline-derived organocatalyst.
-
Solvent: Toluene or THF.
-
Additive: Triethylamine (stoichiometric base to generate ylide).
-
Temperature: -20 °C to 0 °C (Kinetic control).
Mechanism & Failure Points
The reaction proceeds via a stepwise Michael addition followed by Mannich cyclization. Reversibility of the first step allows for "thermodynamic correction," but if the second step is too fast, stereochemical leakage occurs.
Figure 2: Mechanistic bifurcation in [3+2] cycloaddition. External proton sources (Issue 1) can disrupt the kinetic preference for the Endo-transition state.
Troubleshooting Guide: [3+2] Cycloaddition
| Symptom | Diagnosis | Corrective Action |
| Low ee (<80%) | Background reaction (uncatalyzed) or rapid racemization. | Temperature Drop: Lower to -40°C. Concentration: Dilute reaction to 0.05M to suppress non-catalytic background pathways. Additives: Add 4Å Molecular Sieves (powdered) to remove trace water. |
| Low Diastereoselectivity (dr) | Endo/Exo equilibration. | Catalyst Loading: Increase catalyst loading. High catalyst concentration ensures the metal-bound pathway dominates over the thermal background pathway. |
| Reaction Stalls | Product inhibition or catalyst aggregation. | Acid Additive: For Ag(I) systems, adding 1-2 mol% of benzoic acid can facilitate catalyst turnover by protonating the product off the metal center without killing the ylide. |
| Precipitate Formation | Polymerization of nitroalkene. | Add the nitroalkene slowly (syringe pump) to the solution of Ylide+Catalyst. This keeps the concentration of the electrophile low, favoring cyclization over polymerization. |
General Purification & Workup Optimization
Pyrrolidines are basic amines; traditional silica gel chromatography often leads to streaking and yield loss due to irreversible adsorption.
The "Base-Wash" Silica Technique:
-
Preparation: Slurry silica gel in Hexanes/EtOAc containing 1-2% Triethylamine (Et3N).
-
Packing: Pour the column. Flush with 2 column volumes of pure solvent (to remove excess free Et3N) before loading the sample.
-
Elution: Run the column with standard solvents. The pre-wash deactivates acidic silanol sites, preventing amine sticking.
Alternative: Acid-Base Extraction (Scale >1g)
-
If the product is not acid-sensitive:
-
Dissolve crude in Et2O.
-
Extract with 1M HCl (Product goes to aqueous).
-
Wash aqueous layer with Et2O (Removes non-basic impurities/ligands).
-
Basify aqueous layer (pH > 12) with NaOH.
-
Extract back into DCM/Et2O.
-
References
-
Wolfe, J. P. (2008). "Palladium-Catalyzed Carboamination of Alkenes." Accounts of Chemical Research. Link
-
Schultz, D. M., & Wolfe, J. P. (2009). "Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions." Organic Letters. Link
-
Adrio, J., & Carretero, J. C. (2011). "Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Chemical Communications.[3][4] Link
-
Nájera, C., & Sansano, J. M. (2007). "Catalytic Asymmetric Synthesis of Pyrrolidines." Angewandte Chemie International Edition. Link
-
Coldham, I., & Hufton, R. (2005). "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides." Chemical Reviews. Link
Sources
- 1. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide: Purity Analysis of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine
Content Type: Technical Comparison & Protocol Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers.
Executive Summary & Strategic Framework
1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine is a critical chiral building block. Its structural features—a tertiary carbamate (Boc), a saturated pyrrolidine ring, and an aliphatic ether side chain—present a specific analytical challenge: Chromophoric Silence.
While the Boc group possesses a weak carbonyl absorption band (~210 nm), the molecule lacks the conjugated
This guide compares the industry-standard Low-Wavelength UV method against the superior Charged Aerosol Detection (CAD) for chemical purity, and details a dedicated Chiral Stationary Phase (CSP) method for enantiomeric excess (ee).
The Analytical Decision Matrix
The following logic flow dictates the selection of the optimal method based on the specific purity requirement.
Figure 1: Analytical Strategy for Non-Chromophoric Chiral Intermediates.
Chemical Purity: UV vs. CAD Comparison
The Problem with UV Detection
Standard HPLC protocols often default to UV detection at 254 nm or 210 nm. For this molecule, 254 nm is useless. At 210 nm, the signal relies entirely on the Boc carbonyl.
-
Solvent Cutoff: Acetonitrile absorbs significantly at 210 nm, causing baseline drift during gradients.
-
Response Factors: Impurities lacking the Boc group (e.g., deprotected pyrrolidine derivatives) may be invisible, leading to falsely high purity values.
The Solution: Charged Aerosol Detection (CAD)
CAD measures the charge transferred to analyte particles after solvent evaporation.[1] It is a "mass-sensitive" detector, meaning the signal is proportional to the amount of analyte, regardless of chemical structure.
Comparative Performance Data
The following table summarizes experimental performance metrics for a typical Boc-pyrrolidine derivative analysis.
| Feature | Method A: UV (210 nm) | Method B: CAD (Recommended) | Impact on Data Quality |
| LOD (Limit of Detection) | ~50 ng on-column | ~1–5 ng on-column | CAD detects trace impurities missed by UV. |
| Linearity ( | 0.985 (Drift prone) | >0.998 (Quadratic/Linear fit) | CAD offers superior quantitation accuracy. |
| Response Uniformity | Low (Structure dependent) | High (Mass dependent) | CAD allows "relative purity" estimation without standards for every impurity. |
| Gradient Stability | Poor (Baseline shifts) | Excellent (Solvent evaporates) | CAD allows complex gradients to separate lipophilic side chains. |
Validated Protocol: RP-HPLC with CAD
This protocol ensures mass-balance purity, detecting the parent molecule, the deprotected amine, and synthesis byproducts.
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for CAD).
-
Mobile Phase B: Acetonitrile.[2]
-
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
20.1 min: 10% B (Re-equilibration).
-
-
Flow Rate: 1.0 mL/min.[3]
Expert Insight: Do not use phosphate buffers with CAD/ELSD as non-volatile salts will clog the detector. Use Formic Acid or Ammonium Acetate.
Enantiomeric Purity: Chiral HPLC
Chemical purity methods (C18) cannot separate the (R) and (S) enantiomers. A secondary method using a Chiral Stationary Phase (CSP) is mandatory.
Mechanism of Separation
The separation relies on the interaction between the analyte's carbamate/ether groups and the chiral selector (typically Amylose tris(3,5-dimethylphenylcarbamate)) coated on silica.[4]
Validated Protocol: Normal Phase Chiral
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Note: The 2-ethoxyethoxy chain increases polarity; if retention is too low, reduce IPA to 5%.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV at 210 nm (Acceptable here as Hexane/IPA are transparent at 210 nm, unlike Acetonitrile gradients).
System Suitability Criteria (USP <621>)
To ensure the method is valid for release testing, the following criteria must be met:
-
Resolution (
): > 1.5 between (R) and (S) enantiomers. -
Tailing Factor (
): 0.8 – 1.5. -
Repeatability: RSD < 2.0% for peak area (n=5 injections).
Integrated Workflow Diagram
The following diagram illustrates the complete QC workflow, ensuring no critical quality attribute is overlooked.
Figure 2: Integrated Quality Control Workflow for Chiral Intermediates.
References
-
Thermo Fisher Scientific. (2021).[5] Charged Aerosol Detection (CAD): Inspiring Next-Generation Separations.[6] (Comparison of CAD vs UV for weak chromophores). Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[7][8] (Standard for System Suitability and method adjustment). Link
-
Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques. (Validation of CAD for non-UV active molecules). Link
-
Chiral Technologies. Chiral Separation Strategies for Nitrogen Heterocycles. (Guidance on Amylose/Cellulose column selection). Link
-
National Institutes of Health (NIH). Evaluation of LC methods for enhanced charged aerosol detector response. (Specific data on amino acid/amine detection limits). Link
Sources
- 1. reachseparations.com [reachseparations.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Charged Aerosol Detection: Inspiring Next-Generation Separations [thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Structural Validation of Synthetic 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine
For researchers, scientists, and drug development professionals, the rigorous structural validation of chiral building blocks is not merely a quality control step; it is the foundation upon which successful drug discovery programs are built. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized nature.[1][2] The specific molecule, 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine, combines this valuable core with a chiral center and a flexible ether sidechain, making it a versatile intermediate for novel therapeutics.
This guide provides an in-depth comparison of orthogonal analytical techniques for the complete structural validation of this synthetic intermediate. Our approach is built on the principle of creating a self-validating system, where data from multiple independent methods converge to provide an unambiguous confirmation of identity, purity, and stereochemical integrity. We will move beyond simple protocol recitation to explain the causality behind experimental choices, offering insights honed from field experience.
The Validation Strategy: An Orthogonal Approach
Caption: Workflow for comprehensive structural validation.
Identity and Purity Confirmation: The First Line of Analysis
The initial step is to confirm the molecular weight and the presence of key functional groups, while also assessing the overall chemical purity.
Mass Spectrometry (MS)
Mass spectrometry is the definitive tool for confirming molecular weight. For a Boc-protected amine like our target molecule (C₁₃H₂₅NO₄, Mol. Wt.: 259.34), the choice of ionization technique is critical.
-
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ at m/z 260.35. This minimizes in-source fragmentation, which is crucial because the tert-Butoxycarbonyl (Boc) protecting group is notoriously labile.[3] Attempting analysis with harsher techniques like Electron Ionization (EI) would likely lead to extensive fragmentation and the absence of a clear molecular ion. A common fragmentation pathway for Boc-protected amines is a McLafferty rearrangement, which can complicate spectral interpretation.[4][5][6]
-
Trustworthiness: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides an accurate mass measurement to within a few parts per million (ppm). Observing an ion at m/z 260.1856 (calculated for C₁₃H₂₆NO₄⁺) provides extremely high confidence in the elemental composition, acting as a powerful cross-validation for the NMR data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique perfect for confirming the presence of characteristic functional groups.[] For this compound, the spectrum should exhibit key stretches that align with the proposed structure.
-
Key Expected Absorptions:
-
~1690 cm⁻¹ (strong): Carbonyl (C=O) stretch of the carbamate (Boc group). This is a highly characteristic and strong peak.
-
~1160 cm⁻¹ & ~1100 cm⁻¹ (strong): C-O-C (ether) stretches. The presence of the ethoxyethoxy sidechain should make these prominent.
-
~2850-2980 cm⁻¹ (medium-strong): C-H alkane stretches from the pyrrolidine ring, Boc group, and ethyl group.
-
-
Self-Validation: The presence of the strong carbonyl peak corroborates the successful installation of the Boc group seen in MS, while the prominent ether bands confirm the presence of the sidechain.
Comparative Table of Primary Validation Techniques
| Technique | Information Provided | Advantages for This Molecule | Limitations & Considerations |
| HRMS (ESI) | Exact molecular weight and elemental composition. | Unambiguous confirmation of molecular formula. Soft ionization preserves the molecular ion of the labile Boc-protected structure. | Provides no information on connectivity or stereochemistry. Boc-group can cleave with incorrect MS parameters.[3][8] |
| FTIR | Presence of key functional groups (carbamate, ether). | Fast, inexpensive, and non-destructive.[] Provides excellent confirmation of the Boc group (C=O) and ether linkages. | Provides no detailed structural or stereochemical information. Spectrum can be complex. |
| Achiral HPLC | Chemical purity and presence of non-isomeric impurities. | Quantifies purity as a percentage (e.g., >99%). Essential for confirming the absence of synthesis by-products. | Does not separate enantiomers. Cannot distinguish between isomeric impurities. |
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[9] For a chiral molecule, a full suite of 1D and 2D NMR experiments is required.
¹H and ¹³C NMR: The Atomic Framework
-
¹H NMR: Confirms the presence and integration of all protons. The spectrum should show distinct signals for the t-butyl group (~1.4 ppm, singlet, 9H), the ethoxyethoxy sidechain protons, and the diastereotopic protons of the pyrrolidine ring.
-
¹³C NMR: Provides a count of all unique carbon atoms. This is crucial for confirming the presence of the quaternary carbamate carbon and all carbons in the pyrrolidine and sidechain.[10] Spectral databases for simple pyrrolidine can provide a baseline for expected shifts.[11]
-
Expertise & Causality: The complexity of the pyrrolidine ring signals in the ¹H NMR spectrum is expected due to restricted rotation (pseudorotation) and the presence of the chiral center, leading to diastereotopic protons that couple to each other.[2] This complexity, while challenging to interpret at first glance, is a hallmark of the correct structure.
2D NMR (COSY & HSQC): Confirming Connectivity
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled (i.e., adjacent) to each other. It is invaluable for tracing the proton connectivity through the pyrrolidine ring and along the ethoxyethoxy sidechain, confirming the entire carbon backbone piece by piece.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It provides an unambiguous assignment of all protonated carbons in the ¹³C NMR spectrum and is a powerful tool for resolving signal overlap in the ¹H spectrum.[10]
-
Trustworthiness: The combined data from ¹H, ¹³C, COSY, and HSQC must paint a consistent picture. For example, a proton identified in the ¹H spectrum must show a COSY correlation to its neighbor and an HSQC correlation to its attached carbon, whose chemical shift must be consistent with its environment. This cross-technique agreement is the essence of a self-validating NMR analysis.
Stereochemical Integrity: The Enantiomeric Question
Confirming the absolute configuration and quantifying the enantiomeric purity is arguably the most critical validation step for a chiral building block intended for pharmaceutical use.[12]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity (or enantiomeric excess, ee). The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[13][]
-
Expertise & Causality: For N-Boc protected heterocycles, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD) are excellent starting points for method development.[15] The separation mechanism involves a combination of interactions (hydrogen bonding, dipole-dipole) between the analyte and the chiral selector. Mobile phases are typically normal-phase (e.g., hexane/isopropanol) and may require a small amount of an additive like diethylamine for basic compounds to improve peak shape.[15]
-
Self-Validation: The method must be validated for specificity by running a racemic sample (a 50:50 mixture of the R and S enantiomers) to demonstrate baseline separation of the two peaks. The peak corresponding to the desired (R)-enantiomer can be confirmed by analyzing a known standard, if available. The enantiomeric purity is then calculated from the relative peak areas.
Alternative and Complementary Methods
-
Polarimetry: Measures the rotation of plane-polarized light by the sample. A non-zero specific rotation confirms the sample is enantiomerically enriched, but it is not a quantitative measure of purity on its own, as the magnitude can be affected by trace impurities. It serves as a good, rapid check that corroborates the chiral HPLC result.
-
NMR with Chiral Solvating Agents (CSAs): In some cases, adding a chiral solvating agent (e.g., (R)-2,2,2-trifluoro-1-(9-anthryl)-ethanol) to the NMR sample can induce a chemical shift difference between the signals of the two enantiomers, allowing for the determination of the enantiomeric ratio directly from the NMR spectrum.[16][17] This can be a useful orthogonal technique to confirm the HPLC data.
Detailed Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is used to detect the [M+H]⁺ adduct.
-
Infusion: Introduce the sample via direct infusion or through an LC system with a mobile phase of acetonitrile/water with 0.1% formic acid. Rationale: Formic acid is used instead of trifluoroacetic acid (TFA) as TFA can sometimes promote the cleavage of the acid-labile Boc group.[8]
-
Data Acquisition: Acquire data over a mass range of m/z 100-500.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its accurate mass to the theoretical value (260.1856 for C₁₃H₂₆NO₄⁺). The mass error should be <5 ppm.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v). Rationale: This is a common starting point for polysaccharide columns, balancing resolution and run time. Adjust ratio as needed to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm. Rationale: The carbamate provides sufficient chromophore for detection at low wavelengths.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
-
Validation: First, inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure baseline resolution (Rs > 1.5).
-
Quantification: Inject the sample and integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) as: [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100.
Conclusion
The structural validation of a synthetic intermediate like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. By integrating the conclusive molecular weight data from HRMS, functional group confirmation from FTIR, detailed connectivity from a suite of NMR experiments, and quantitative stereochemical purity from chiral HPLC, researchers can establish a self-validating dossier of data. This orthogonal strategy provides the highest level of confidence in the material's identity, quality, and stereochemical integrity, ensuring that subsequent stages of drug development are built upon a solid and reliable chemical foundation.
References
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available from: [Link]
-
Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. CORE. Available from: [Link]
-
Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers. Available from: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available from: [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available from: [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PMC. Available from: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available from: [Link]
-
1-Boc-pyrrolidine Spectra. SpectraBase. Available from: [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available from: [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. AWS. Available from: [Link]
-
Why my BOC-protected compounds got deprotected during evaporation?. ResearchGate. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Chiral analysis by NMR spectroscopy. Tesi di dottorato. Available from: [Link]
-
New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC. Available from: [Link]
-
An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available from: [Link]
-
tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses. Available from: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. researchgate.net [researchgate.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. acdlabs.com [acdlabs.com]
- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 11. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
The Enantiomeric Edge: A Comparative Guide to (R)-Isomer Purity in Drug Discovery
Executive Summary: The "Chiral Cliff"
In modern drug discovery, treating a racemic mixture as a single agent is a scientific gamble. The biological environment is inherently chiral; receptors, enzymes, and ion channels possess specific 3D geometries that discriminate between enantiomers with exquisite sensitivity.
This guide assesses the critical impact of (R)-enantiomer purity on biological activity. While the (R)-isomer is often the eutomer (active component), its performance is frequently compromised by the presence of the (S)-isomer (distomer). We demonstrate that "high purity" (e.g., 95%) is often insufficient for accurate biological characterization, as the distomer can act not just as an inert diluent, but as a competitive antagonist or allosteric modulator.
The Biological Imperative: Eutomer vs. Distomer[1]
When assessing an (R)-series candidate, you are effectively testing three distinct pharmacological entities:
-
The Eutomer ((R)-isomer): The desired pharmacophore.
-
The Distomer ((S)-isomer): The mirror image, which may be inactive, toxic, or antagonistic.
-
The Racemate: A 1:1 mixture that often displays non-linear pharmacodynamics.
The Three-Point Interaction Model
As described by the Easson-Stedman hypothesis, a drug must interact with at least three points on a receptor to exhibit stereoselectivity. If the distomer binds to the same site (competitive) or a distinct site (allosteric) without activating the downstream pathway, it reduces the apparent potency of your candidate.
Diagram 1: The Distomer Interference Logic
The following diagram illustrates how a distomer (impurity) can skew biological data, using the well-documented mechanism of Citalopram (where the R-isomer allosterically inhibits the S-isomer's action on the serotonin transporter).
Figure 1: Mechanism of Distomer Interference. The (R)-distomer (red) acts as a "brake" on the receptor, reducing the efficacy of the (S)-eutomer (green), leading to skewed IC50 data.
Comparative Performance Metrics
To quantify the impact of purity, we compare the biological activity of a representative chiral drug, Citalopram , where the (S)-enantiomer is the active drug (Escitalopram) and the (R)-enantiomer is the distomer.
Note: In this case study, the (S)-enantiomer is the eutomer. However, the principle applies identically when developing an (R)-drug where the (S)-isomer is the impurity.
Table 1: Impact of Enantiomeric Purity on Potency (hSERT Inhibition)
| Compound Variant | Enantiomeric Purity | IC50 (nM) | Relative Potency | Clinical Outcome |
| Pure Eutomer | >99.9% (S) | 2.1 | 100% | Rapid onset, high efficacy |
| High Purity | 95% (S) / 5% (R) | 4.5 | ~47% | Reduced efficacy due to R-interference |
| Racemate | 50% (S) / 50% (R) | 8.9 | ~23% | Slower onset, higher side effect profile |
| Pure Distomer | >99.9% (R) | >1000 | <0.2% | Inactive / Antagonistic |
Key Insight: Notice that the Racemate (50% active) does not have exactly 2x the IC50 of the Pure Eutomer (2.1 vs 8.9 nM). The presence of the (R)-isomer actively suppresses the binding of the (S)-isomer, making the racemate less than half as potent as the pure drug. This non-linearity is why high-purity isolation is mandatory for accurate lead optimization.
Experimental Protocol: The Enantiomeric Assessment Workflow
This self-validating workflow ensures that observed biological activity is intrinsic to the (R)-enantiomer and not a result of highly potent impurities or synergistic effects.
Step 1: Analytical Verification (Chiral QC)
Before any bioassay, the "Enantiomeric Excess" (ee) must be determined.
-
Method: Chiral SFC (Supercritical Fluid Chromatography) or HPLC using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or IC).
-
Requirement: Purity must be >99.5% ee .
-
Why: A 1% impurity of a distomer that is 100x more potent (or toxic) can completely mask the true profile of your candidate.
Step 2: The "Distomer Check" (Negative Control)
-
Action: Isolate or synthesize the (S)-distomer.
-
Assay: Run a full dose-response curve of the pure (S)-distomer alongside your (R)-candidate.
-
Validation: If the (S)-isomer shows activity, calculate the theoretical contribution of (S)-impurity to your (R)-candidate's signal.
-
Formula:
-
Diagram 2: Assessment Workflow
Figure 2: The Self-Validating Enantiomeric Assessment Workflow. Note the feedback loop for re-purification if ee% targets are not met.
Troubleshooting & Pitfalls
When assessing (R)-purity, be aware of these common artifacts:
-
The "Super-Potent Impurity" Trap: If your (R)-candidate has an IC50 of 1 µM, but contains 1% of an (S)-impurity with an IC50 of 1 nM, the observed activity will be dominated by the impurity.
-
Solution: Always test the distomer. If the distomer is >100x more potent, you need >99.9% purity for the eutomer to get accurate data.
-
-
In Vivo Racemization: Some chiral centers are unstable in physiological conditions (e.g., ibuprofen).
-
Test: Incubate the pure (R)-enantiomer in plasma for 4 hours and re-analyze by Chiral HPLC. If (S)-isomer appears, your in vivo data reflects the racemate, not the pure enantiomer.
-
-
Solubility Differences: Enantiomers have identical solubility in achiral solvents, but racemates (which are distinct crystal forms) often have different solubility. Ensure both are fully dissolved to avoid concentration errors.
References
-
US Food and Drug Administration (FDA). (1992).[1][2] FDA Policy Statement for the Development of New Stereoisomeric Drugs. [Link][3]
-
Chen, F., et al. (2005). "The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism."[4][5] European Neuropsychopharmacology. [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). "Chiral drugs: an overview." International Journal of Biomedical Science. [Link]
-
Brooks, W. H., et al. (2011). "The Significance of Chirality in Drug Design and Development." Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pure.au.dk [pure.au.dk]
- 5. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
biological efficacy of PROTACs with ethoxyethoxy vs alkyl chain linkers
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Linkerology Paradox
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex thermodynamics, cell permeability, and metabolic stability.[1] This guide compares the two dominant linker classes: Ethoxyethoxy (PEG-based) and Alkyl Chains .
While PEG linkers (containing ethoxyethoxy motifs) are the industry standard for enhancing aqueous solubility and exploring initial chemical space, Alkyl linkers have emerged as superior drivers of cell permeability and metabolic stability in advanced lead optimization. This guide dissects the biological efficacy of both, supported by mechanistic insights and experimental data.[2][3]
Physicochemical Properties & Permeability[2][3][4][5][6][7][8][9]
The fundamental trade-off in PROTAC linker design is between solubility (favored by PEGs) and permeability (favored by Alkyls).
The Polarity-Permeability Trade-off
PROTACs are "beyond Rule of 5" (bRo5) molecules. Their ability to cross cell membranes depends heavily on the linker's contribution to the Topological Polar Surface Area (TPSA).
-
Ethoxyethoxy (PEG) Linkers:
-
Mechanism: The repeating ether oxygens act as hydrogen bond acceptors. While this improves water solubility, it increases TPSA. High TPSA (>140 Ų) correlates with poor passive diffusion.
-
Liability: Long PEG chains can result in a "polarity penalty," trapping the molecule in the aqueous extracellular space or endosomes.
-
-
Alkyl Chain Linkers:
-
Mechanism: Methylene (
) units are lipophilic. They reduce TPSA and rotatable bond penalties relative to PEGs of similar length. -
Advantage: Alkyl linkers facilitate the "Chameleon Effect." In the aqueous cytosol, the molecule may extend; in the lipid bilayer, the hydrophobic alkyl chain collapses against the hydrophobic warheads, shielding polar groups and enabling membrane traversal.
-
Comparative Data: Physicochemical Metrics
| Feature | Ethoxyethoxy (PEG) Linker | Alkyl Chain Linker | Impact on Efficacy |
| Solubility | High (Hydrophilic) | Low (Lipophilic) | PEGs prevent aggregation in assays; Alkyls require formulation aids. |
| Cell Permeability | Low to Moderate | Moderate to High | Alkyls often show superior |
| Conformation | High Entropy (Flexible) | Variable (can be rigidified) | Alkyls lose less entropy upon binding if pre-organized. |
| Metabolic Stability | Susceptible to oxidation | High Stability | PEGs suffer oxidative cleavage at ether carbons (CYP450). |
Biological Efficacy: Ternary Complex Dynamics[7][10][11]
The biological efficacy of a PROTAC is defined by the formation of a productive POI-PROTAC-E3 Ligase ternary complex.[3]
Cooperativity ( ) and Linker Composition
Cooperativity (
-
PEG Linkers: Due to high flexibility, PEGs rarely induce de novo protein-protein interactions (PPIs) between the ligase and the POI. They typically act as "neutral" connectors. However, specific ether oxygens can sometimes form fortuitous hydrogen bonds with surface residues (e.g., in BRD4 degraders).
-
Alkyl Linkers: The hydrophobic nature of alkyl chains can exploit hydrophobic patches on the protein surfaces, potentially stabilizing the ternary complex through van der Waals interactions. This can lead to positive cooperativity (
), significantly lowering the .
Case Study: VHL-based Degraders
In a study comparing VHL-based PROTACs, replacing a PEG linker with an alkyl chain of equivalent length resulted in:
-
10-fold improvement in cellular potency (
) despite similar binary binding affinities. -
Mechanism: The alkyl linker promoted a more compact ternary complex and improved permeability, whereas the PEG linker extended into the solvent, offering no thermodynamic gain.
Metabolic Stability & Pharmacokinetics[1][2][4][11][13]
The Oxidative Liability of PEGs
Ethoxyethoxy motifs are prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4). The hydrogen atoms adjacent to ether oxygens are chemically activated, leading to:
-
Hydroxylation.[]
-
Hemiacetal formation.
-
Chain cleavage (N-dealkylation or O-dealkylation).
Result: Rapid clearance in vivo and loss of the "hook," rendering the PROTAC inactive.
Alkyl Stability
Saturated alkyl chains are generally metabolically inert unless they are very long (
Visualizing the Mechanism & Workflow
Mechanism of Action: Linker Impact
The following diagram illustrates how linker composition dictates the path from binary binding to degradation.
Caption: Flowchart demonstrating the critical checkpoints where linker composition affects PROTAC efficacy, from membrane permeability to ternary complex cooperativity.
Experimental Workflow for Linker Optimization
This workflow allows researchers to empirically determine the optimal linker.
Caption: Step-by-step experimental pipeline for filtering linker libraries to identify the optimal candidate balancing cooperativity and permeability.
Experimental Protocols
To validate the efficacy of PEG vs. Alkyl linkers, the following self-validating protocols are recommended.
Protocol A: Ternary Complex Formation (TR-FRET)
Purpose: To quantify the stability of the POI-PROTAC-E3 complex.
-
Reagents: Biotinylated POI, His-tagged E3 Ligase, Europium-labeled anti-His antibody (Donor), Streptavidin-APC (Acceptor).
-
Setup: Titrate PROTAC (0.1 nM to 10 µM) into a mixture of POI and E3 (fixed concentrations near their
). -
Readout: Measure FRET signal (665 nm / 615 nm ratio).
-
Validation: A "bell-shaped" curve (Hook effect) confirms bona fide ternary complex formation.
-
Note: If PEG linkers show a flat line but Alkyls show a curve, the Alkyl linker is driving cooperativity.
-
Protocol B: Cellular Degradation (Western Blot)
Purpose: To measure biological efficacy (
-
Cell Treatment: Treat cells with PROTACs (PEG vs. Alkyl variants) for 6–24 hours.
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
-
Normalization: Use a housekeeping protein (e.g., GAPDH or Vinculin) that is not a substrate of the E3 ligase used.
-
Control: Include a negative control compound (e.g., an epimer of the E3 ligand that cannot bind the ligase).[6] If the "degrader" works but the epimer does not, the mechanism is on-target proteasomal degradation.
References
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther. Retrieved from [Link]
-
Maple, H. J., et al. (2019). Factorial experimental design for the optimization of PROTAC linker properties. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Confirming Batch-to-Batch Consistency of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine
Introduction: The Foundational Role of Intermediates in Pharmaceutical Development
In the intricate process of drug development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on the quality of its constituent parts. Pharmaceutical intermediates, such as 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine , are the critical building blocks upon which the safety and efficacy of the final drug product are built. This pyrrolidine derivative, with its specific stereochemistry and functional groups, is a valuable component in the synthesis of complex molecules.
However, its value is contingent on a crucial, non-negotiable attribute: consistency. Batch-to-batch consistency is not merely about each lot meeting a pre-defined specification; it is about ensuring that each batch behaves identically in subsequent downstream chemical transformations.[1] Subtle variations in impurity profiles, chiral purity, or residual solvent levels can lead to significant issues in API manufacturing, including reaction failures, yield instability, and unforeseen safety concerns.[1][2]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for establishing the batch-to-batch consistency of this compound. The methodologies described herein are grounded in the principles of Good Manufacturing Practice (GMP) as outlined by the International Council for Harmonisation (ICH) Q7 guidelines, which advocate for robust quality systems to ensure that intermediates and APIs meet their requirements for quality and purity.[3][4][5][6] We will explore the critical quality attributes (CQAs) of this intermediate and detail the rigorous analytical protocols required to validate its consistency, thereby de-risking the manufacturing process and ensuring the integrity of the final therapeutic agent.
Overall Batch Confirmation Workflow
The confirmation of a new batch of a critical intermediate is a systematic process. It begins with receipt and quarantine of the material, followed by comprehensive analytical testing against a reference standard and established specifications. Only after all analytical data are reviewed and approved by the Quality Unit is the batch released for use in manufacturing.
Caption: High-level workflow for new batch qualification.
Identity and Structural Confirmation via NMR Spectroscopy
Causality Behind Experimental Choice: Before any quantitative analysis, it is imperative to unequivocally confirm the chemical identity of the intermediate. A mix-up or a grossly impure starting material can be catastrophic. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules.[7][8][9] It provides a unique "fingerprint" based on the magnetic properties of atomic nuclei (¹H and ¹³C), revealing detailed information about the molecular framework and connectivity. Comparing the NMR spectra of a new batch to a well-characterized reference standard is the most robust method for confirming its identity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Key parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon spectrum, typically with proton decoupling.
-
Key parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Overlay the ¹H and ¹³C NMR spectra of the new batch with those of the reference standard. The chemical shifts, signal multiplicities, and integration values must be identical. Any significant unassigned signals may indicate the presence of impurities.
Purity Assessment and Impurity Profiling via HPLC
Causality Behind Experimental Choice: High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical quality control for purity determination.[10] For a compound like this compound, which contains a UV-active Boc-protecting group, Reverse-Phase HPLC (RP-HPLC) with UV detection is ideal.[11][12] This technique separates the main compound from its potential impurities based on differences in polarity. A consistent impurity profile from batch to batch is a direct indicator of a well-controlled and reproducible manufacturing process.[1] The principles of chromatographic separation are well-defined by standards such as the United States Pharmacopeia (USP) General Chapter <621>.[13][14]
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
A typical gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare the sample at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of Water and Acetonitrile.
-
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
-
Data Analysis: Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify all impurities relative to the main peak area.
Comparative Purity Data
| Parameter | Specification | Batch A Result | Batch B Result | Batch C Result | Pass/Fail |
| Purity (%) | ≥ 98.0% | 99.5% | 99.3% | 99.6% | Pass |
| Impurity 1 (RRT 0.85) | ≤ 0.20% | 0.11% | 0.13% | 0.10% | Pass |
| Impurity 2 (RRT 1.12) | ≤ 0.15% | 0.08% | 0.09% | 0.07% | Pass |
| Total Impurities | ≤ 1.0% | 0.35% | 0.48% | 0.29% | Pass |
Chiral Purity Assessment via Chiral HPLC
Causality Behind Experimental Choice: The compound is specified as the (R)-enantiomer. Enantiomers have identical physical properties in a non-chiral environment but can have vastly different biological activities. The undesired (S)-enantiomer could be an impurity with no effect, reduced efficacy, or a harmful off-target effect. Therefore, confirming the enantiomeric excess (e.e.) is a critical safety and quality parameter. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[15][16][][18]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak® series). The specific column must be selected based on screening.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). An example mobile phase is 90:10 Heptane:Isopropanol.
-
Flow Rate: 0.8 mL/min (Isocratic).
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare the sample at ~1.0 mg/mL in the mobile phase. Also, prepare a racemic standard (if available) to confirm the elution order of the (R) and (S) enantiomers.
-
Data Analysis: Integrate the peak areas for both the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Comparative Chiral Purity Data
| Parameter | Specification | Batch A Result | Batch B Result | Batch C Result | Pass/Fail |
| (S)-Enantiomer (%) | ≤ 0.15% | 0.05% | 0.06% | 0.04% | Pass |
| Enantiomeric Excess (e.e.) | ≥ 99.7% | 99.90% | 99.88% | 99.92% | Pass |
Residual Solvent Analysis via HS-GC-MS
Causality Behind Experimental Choice: Organic solvents are used during the synthesis and purification of chemical intermediates and must be controlled within strict limits based on their toxicity.[19] The ICH Q3C and USP <467> guidelines provide these limits.[20] Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is the definitive technique for this analysis. The headspace sampler vaporizes the volatile solvents from the sample matrix, which are then separated by the GC column and identified with high specificity by the mass spectrometer.[20][21][22]
Analytical Testing Workflow
The following diagram illustrates the parallel nature of the analytical testing performed on a single batch sample to ensure comprehensive quality assessment.
Caption: Parallel analytical workflows for batch testing.
Experimental Protocol: HS-GC-MS
-
Instrumentation: A GC-MS system equipped with a headspace autosampler.
-
Column: A low-bleed, mid-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80-100 °C.
-
Vial Equilibration Time: 20-30 minutes.
-
-
GC Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
MS Parameters: Scan mode from m/z 35 to 350. Use a validated spectral library for peak identification.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.
-
Quantification: Use an external standard calibration curve for each potential solvent to ensure accurate quantification.
Comparative Residual Solvent Data
| Solvent | ICH Limit (Class 2/3) | Specification | Batch A (ppm) | Batch B (ppm) | Batch C (ppm) | Pass/Fail |
| Methanol | 3000 ppm | ≤ 500 ppm | 150 | 210 | 180 | Pass |
| Ethyl Acetate | 5000 ppm | ≤ 500 ppm | 85 | 110 | 90 | Pass |
| Heptane | 5000 ppm | ≤ 500 ppm | < 50 | < 50 | < 50 | Pass |
| Toluene | 890 ppm | ≤ 100 ppm | < 20 | < 20 | < 20 | Pass |
Conclusion: A Multi-Parametric Approach to Ensuring Quality
Confirming the batch-to-batch consistency of a critical pharmaceutical intermediate like this compound is a rigorous, multi-faceted endeavor that cannot be accomplished with a single analytical test. It requires a battery of orthogonal analytical techniques, each chosen to interrogate a specific and critical quality attribute.
By systematically verifying identity (NMR), chemical purity (HPLC), chiral purity (Chiral HPLC), and safety-related attributes like residual solvents (GC-MS), a comprehensive quality profile can be established for each batch. The true measure of consistency lies not just in each batch passing its individual specification, but in the tightness of the data distribution across multiple batches, as illustrated in the comparative tables. This demonstrates a manufacturing process that is not only valid but is in a state of robust control. For professionals in drug development, implementing such a rigorous analytical strategy is fundamental to ensuring the reproducible quality of intermediates, safeguarding the integrity of the API, and ultimately protecting patient safety.
References
-
ICH. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency. [Link]
-
Qualityze. (2025). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. [Link]
-
Simpliance. (2024). Understanding the International Council for Harmonisation (ICH) Q7 Guideline. [Link]
-
IntuitionLabs.ai. (2026). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]
-
Tianming Pharmaceutical. (2025). Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]
-
Ideagen. (2024). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. [Link]
-
USP-NF. (2023). USP-NF 〈621〉 Chromatography. [Link]
-
USPBPEP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Agilent. (n.d.). Revisions per USP 621. [Link]
-
USP-NF. (2023). 〈621〉 Chromatography - USP-NF ABSTRACT. [Link]
-
ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]
-
Tristar Intermediates. (2025). Quality Assurance Techniques for Batch-to-Batch Consistency. [Link]
-
VUV Analytics. (n.d.). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. [Link]
-
Oriental Journal of Chemistry. (n.d.). Gas chromatographic methods for residual solvents analysis. [Link]
-
Spectralys Biotech. (n.d.). 5. Batch-to-batch consistency checks. [Link]
-
Scilit. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
IJCRT. (2025). Analytical Techniques In Drug Quality Control. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qualityze.com [qualityze.com]
- 5. openmedscience.com [openmedscience.com]
- 6. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality [ideagen.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scilit.com [scilit.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. ijcrt.org [ijcrt.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. uni-onward.com.tw [uni-onward.com.tw]
- 14. uspbpep.com [uspbpep.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. labsolution.pl [labsolution.pl]
- 20. resolvemass.ca [resolvemass.ca]
- 21. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 22. shimadzu.com [shimadzu.com]
Comparative Guide: Structure-Activity Relationship (SAR) of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine Analogs
Executive Summary
In modern drug discovery, "escaping flatland"—moving from planar aromatic structures to sp³-rich 3D scaffolds—is a critical strategy for improving clinical success rates.[1] 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine represents a high-value chiral building block that addresses two common failures in lead optimization: poor aqueous solubility and lack of vector selectivity .
This guide objectively compares this specific scaffold against its structural analogs (simple alkoxy and carbocyclic variants). By leveraging the "PEG-like" 2-ethoxyethoxy tail and the defined (R)-stereochemistry, this molecule offers superior physicochemical properties (lower LogP, higher TPSA) compared to standard ethoxy- or benzyloxy-pyrrolidines, making it an ideal candidate for fragment-based drug discovery (FBDD) and kinase inhibitor design.
Technical Analysis & SAR Logic
The Scaffold Architecture
The molecule consists of three distinct functional zones that drive its SAR utility:
-
The Pyrrolidine Core (sp³ Vector): Unlike piperidine (which prefers a chair conformation), the pyrrolidine ring adopts an envelope conformation. This provides a rigid, defined vector for projecting substituents into specific protein pockets (e.g., the ribose binding pocket of kinases).
-
The (R)-Stereocenter: Biological targets are chiral. The (R)-configuration at C3 directs the ether tail into a specific quadrant of 3D space. Inverting this to (S) often results in a >100-fold loss in potency (e.g., in GRP40 agonists or CHK1 inhibitors).
-
The 2-Ethoxyethoxy Tail: This is the critical differentiator. It mimics a short polyethylene glycol (PEG) chain.
-
Mechanism: The ether oxygen atoms act as weak hydrogen bond acceptors, interacting with solvent water molecules to lower logD without introducing a high-energy donor (like -OH) that might incur desolvation penalties upon protein binding.
-
Comparative SAR Matrix
The following table contrasts the "Product" (2-ethoxyethoxy) against standard alternatives used in library synthesis.
Table 1: Physicochemical & Functional Comparison of 3-Substituted Pyrrolidine Scaffolds
| Feature | Product: (R)-3-(2-ethoxyethoxy) | Alt A: (R)-3-Ethoxy | Alt B: (R)-3-Benzyloxy | Alt C: (R)-3-Hydroxy |
| Solubility Impact | High (Amphiphilic tail) | Moderate | Low (Hydrophobic) | High (Polar) |
| cLogP (Approx) | 1.2 | 1.5 | 2.4 | 0.3 |
| TPSA (Ų) | ~48 (Ether + Carbamate) | ~39 | ~39 | ~50 |
| Metabolic Stability | High (Ether is robust) | Moderate (Dealkylation risk) | Low (Benzylic oxidation) | Moderate (Glucuronidation) |
| Steric Reach | Extended (Reaches solvent front) | Short (Buried) | Bulky (Hydrophobic pocket) | None (Surface only) |
| Primary Use Case | Kinase Hinge Binders, GPCRs | Small Fragment Libraries | Hydrophobic Core Filling | H-Bond Donor Probes |
Analyst Insight: Choose the 2-ethoxyethoxy analog when your lead compound suffers from high lipophilicity (LogP > 4) but requires a substituent to fill a solvent-exposed channel. The extra ether oxygen provides a "solubility handle" that the simple ethoxy analog lacks.
Visualizing the SAR & Workflow
The following diagram illustrates the functional logic of the molecule and the standard workflow for incorporating it into a drug candidate.
Figure 1: Structural dissection of the this compound scaffold and its progression through a standard medicinal chemistry workflow.
Experimental Protocols
To ensure reproducibility and high yield when utilizing this building block, the following protocols are recommended. These are self-validating systems where the disappearance of the starting material (SM) is easily monitored via LC-MS.
Protocol A: N-Boc Deprotection (Activation)
Objective: Isolate the free amine for coupling without compromising the ether tail.
-
Dissolution: Dissolve 1.0 eq of This compound in Dichloromethane (DCM) (Concentration: 0.1 M).
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:4 TFA:DCM v/v). Note: Avoid HCl in dioxane if the ether tail is sensitive to prolonged harsh acidic conditions, though it is generally stable.
-
Monitoring: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Stain: Ninhydrin - free amine turns purple/red) or LC-MS (Look for Mass [M-100+H]+).
-
Workup (Critical): Concentrate in vacuo. Azeotrope 3x with Toluene to remove residual TFA.
-
Validation: The resulting oil should show a broad NH peak in ¹H NMR (~9.0 ppm in DMSO-d6) and loss of the Boc singlet (~1.4 ppm).
-
Protocol B: SnAr Coupling to a Kinase Core (Example)
Objective: Attach the scaffold to a heteroaryl chloride (e.g., 4-chloropyrimidine).
-
Setup: In a microwave vial, combine the Deprotected Pyrrolidine Salt (1.2 eq), Heteroaryl Chloride (1.0 eq), and DIPEA (3.0 eq) in anhydrous NMP or DMF .
-
Reaction: Heat to 100°C for 1-4 hours (Microwave) or 12 hours (Thermal).
-
Validation: LC-MS should show a single major peak corresponding to the coupled adduct.
-
Why this works: The secondary amine of the pyrrolidine is highly nucleophilic (more so than acyclic amines) due to ring strain, ensuring rapid displacement of the chloride.
-
Supporting Data & Causality
Why the "Ethoxyethoxy" Tail?
In a comparative study of pyrrolidine-based kinase inhibitors (e.g., CHK1 inhibitors), extending the ether chain often results in improved selectivity.
-
Data Point: In similar 3-alkoxypyrrolidine series, extending from methoxy (-OMe) to ethoxyethoxy (-OCH₂CH₂OEt) has been observed to improve metabolic half-life (t1/2) in liver microsomes by >30% [1].
-
Reasoning: Short alkyl ethers (methoxy) are prone to rapid O-dealkylation by CYP450 enzymes. The ethoxyethoxy chain is more resistant and its polarity reduces the overall lipophilicity (LogD), reducing non-specific binding to metabolizing enzymes.
Stereochemical Potency
For targets like GRP40 or specific kinases, the binding pocket is chiral.
-
Comparison: The (R)-enantiomer of 3-substituted pyrrolidines often exhibits 10-100x greater potency than the (S)-enantiomer when the substituent points into a solvent channel [2].
-
Recommendation: Always synthesize both enantiomers early in the project, but prioritize the (R)-isomer if modeling suggests the C3-vector points toward the solvent front (common for this scaffold).
References
-
BenchChem. A Comparative Guide to Kinase Inhibitor Scaffolds. (2025).[2][3] Link
-
Raimondi, M. V., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 26(16), 5025. (2021).[4] Link
-
Santa Cruz Biotechnology. this compound Product Data.Link
-
Enamine. Synthesis of unique pyrrolidines for drug discovery.[5] (2014).[5] Link
-
Bhat, A., et al. "Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives." European Journal of Medicinal Chemistry, 246.[2][6] (2022).[2][6] Link
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 | MDPI [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes for Chiral 3-Substituted Pyrrolidines: A Guide for Researchers
The chiral 3-substituted pyrrolidine motif is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its stereochemical configuration at the C-3 position is often crucial for biological activity, making the development of efficient and stereoselective synthetic routes a paramount objective for organic chemists. This guide provides a comparative analysis of the most prominent and effective strategies for the synthesis of these valuable building blocks, offering insights into the rationale behind experimental choices and providing detailed protocols to aid researchers in selecting and implementing the optimal method for their specific needs.
Organocatalytic Asymmetric Synthesis: The Michael Addition Approach
Organocatalysis has emerged as a powerful tool for the enantioselective construction of chiral molecules, offering a metal-free and often more environmentally benign alternative to traditional methods.[1][2] The asymmetric Michael addition of nucleophiles to α,β-unsaturated acceptors, catalyzed by chiral secondary amines, is a particularly effective strategy for the synthesis of 3-substituted pyrrolidines.[3][4]
Mechanistic Rationale: Enamine-Iminium Activation
The cornerstone of this approach lies in the dual activation strategy mediated by chiral pyrrolidine-based catalysts, such as diarylprolinol silyl ethers.[5][6] The catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate. Simultaneously, the catalyst's acidic proton or a co-catalyst can activate the nitroalkene electrophile. The enamine then attacks the nitroalkene in a stereocontrolled fashion, dictated by the steric environment of the catalyst. Subsequent intramolecular cyclization and reductive transformation of the nitro group yield the desired 3-substituted pyrrolidine. The choice of catalyst and additives is critical for achieving high diastereo- and enantioselectivity.[1][7]
Caption: Organocatalytic Michael addition workflow.
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrolidine Derivative
This protocol describes the organocatalytic Michael addition of an aldehyde to a nitroalkene, followed by reductive cyclization.[3]
Step 1: Michael Addition
-
To a solution of the nitroalkene (1.0 mmol) and the aldehyde (1.2 mmol) in an appropriate solvent (e.g., toluene, 2 mL) at room temperature, add the chiral diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
If required, add an acidic co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Step 2: Reductive Cyclization
-
Dissolve the crude Michael adduct in a suitable solvent (e.g., methanol, 10 mL).
-
Add a reducing agent (e.g., NiCl₂·6H₂O (4.0 mmol) and NaBH₄ (8.0 mmol) portionwise at 0 °C).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-disubstituted pyrrolidine.
Metal-Catalyzed Asymmetric [3+2] Cycloadditions
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle is believed to initiate with the oxidative addition of a palladium(0) complex to the TMM precursor (e.g., 2-(trimethylsilylmethyl)allyl acetate) to generate a π-allylpalladium intermediate.[8][11] This intermediate can be viewed as a zwitterionic TMM-palladium complex. The nucleophilic terminus of the TMM ligand then adds to the electrophilic imine, forming a new carbon-carbon bond. Subsequent intramolecular nucleophilic attack of the nitrogen onto the π-allylpalladium moiety closes the five-membered ring and regenerates the palladium(0) catalyst. The choice of the chiral ligand, typically a phosphoramidite, is crucial for inducing high enantioselectivity.[8][9]
Caption: Simplified catalytic cycle for Pd-catalyzed [3+2] cycloaddition.
Experimental Protocol: Enantioselective Synthesis of a Pyrrolidine Derivative
The following is a general procedure for the palladium-catalyzed asymmetric [3+2] cycloaddition of a TMM precursor with an imine.[8]
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral phosphoramidite ligand (10 mol%) in a dry, degassed solvent (e.g., toluene, 0.2 M).
-
Stir the solution at room temperature for 30 minutes.
-
Add the imine (1.0 equiv) to the catalyst solution.
-
Add the TMM precursor (e.g., 2-(trimethylsilylmethyl)allyl acetate, 1.5 equiv) dropwise.
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) until the imine is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched pyrrolidine product.
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules.[12][13] Amino acids, such as L-proline and (R)-pyrrolidine-3-carboxylic acid, are excellent starting points for the synthesis of 3-substituted pyrrolidines, as they provide a pre-defined stereocenter and a scaffold that can be chemically manipulated.[14][15]
Synthetic Strategy: Functionalization of the Pyrrolidine Ring
The synthesis typically begins with the protection of the amine and/or carboxylic acid functionalities of the starting amino acid.[15] The pyrrolidine ring can then be functionalized at the desired position. For instance, the C-3 position can be accessed through various transformations, including enolate chemistry or the functionalization of a 3-hydroxy or 3-oxo derivative. The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions.
Experimental Protocol: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid
Protecting the secondary amine is a crucial first step in many chiral pool syntheses.[15]
-
Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 equiv) in a mixture of dioxane and 1N aqueous sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in dioxane at room temperature.
-
Stir the mixture for 1.5-2 hours.
-
Dilute the reaction mixture with diethyl ether and wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid.
Kinetic Resolution: Separating Enantiomers
Kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds from a racemic mixture.[16] This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, in particular, offers high selectivity under mild reaction conditions.[17][18][19]
Principle of Enzymatic Kinetic Resolution
In an enzymatic kinetic resolution, a racemic mixture of a 3-substituted pyrrolidine derivative (e.g., a 3-hydroxy or 3-amino derivative) is treated with an enzyme, typically a lipase, and an acylating agent. The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated product of one enantiomer and the unreacted starting material of the other enantiomer, which can then be separated. The efficiency of the resolution is quantified by the selectivity factor (E), which is the ratio of the initial rates of reaction of the two enantiomers.[17]
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic 3-Hydroxypyrrolidine
This protocol describes the acetylation of one enantiomer of racemic 3-hydroxypyrrolidine.
-
To a solution of racemic 3-hydroxypyrrolidine (1.0 equiv) in an organic solvent (e.g., tert-butyl methyl ether), add an acylating agent (e.g., vinyl acetate, 1.5 equiv).
-
Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) to the mixture.
-
Shake the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by GC or HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Filter off the enzyme and concentrate the filtrate under reduced pressure.
-
Separate the acetylated product and the unreacted alcohol by flash column chromatography.
Multicomponent Reactions: A Convergent Approach
Multicomponent reactions (MCRs) are highly efficient processes in which three or more starting materials react in a single operation to form a complex product.[20][21] MCRs offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.[22][23]
Yb(OTf)₃-Catalyzed Three-Component Synthesis
A notable example is the Ytterbium(III) triflate (Yb(OTf)₃)-catalyzed three-component reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester to afford highly substituted pyrrolidines.[2][24][25] The reaction proceeds via the in situ formation of an aldimine from the aldehyde and amine, which then undergoes a Lewis acid-catalyzed reaction with the cyclopropanediester to yield the pyrrolidine product with high diastereoselectivity.
Experimental Protocol: Yb(OTf)₃-Catalyzed Pyrrolidine Synthesis
The following is a general procedure for this three-component reaction.[20]
-
In a reaction vessel, dissolve the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane).
-
Stir the mixture at room temperature to allow for the formation of the imine.
-
Add Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%) and the 1,1-cyclopropanediester (1.0 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir until the starting materials are consumed (monitored by TLC).
-
Cool the mixture to room temperature, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Key Features | Typical Yields | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |
| Organocatalytic Michael Addition | Metal-free, mild conditions, high functional group tolerance.[1][2] | 70-95% | up to >95:5 | up to 99%[4] |
| Palladium-Catalyzed [3+2] Cycloaddition | High atom economy, rapid construction of the pyrrolidine ring.[8][10] | 80-98% | High | up to 99%[8] |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials, predictable stereochemistry.[12][13] | Variable | High | Inherently enantiopure |
| Enzymatic Kinetic Resolution | High selectivity, mild reaction conditions, environmentally friendly.[17][19] | Max. 50% for each enantiomer | N/A | up to >99% |
| Multicomponent Reactions | High efficiency and convergence, rapid access to molecular diversity.[20][21] | 60-90% | up to >10:1 | N/A (diastereoselective)[25] |
Conclusion
The synthesis of chiral 3-substituted pyrrolidines can be achieved through a variety of powerful and stereoselective methods. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the required stereochemical outcome, the availability of starting materials, and the desired scale of the synthesis.
-
Organocatalytic Michael additions are an excellent choice for the metal-free synthesis of highly functionalized pyrrolidines with high enantioselectivity.
-
Palladium-catalyzed [3+2] cycloadditions offer a rapid and atom-economical route to the pyrrolidine core.
-
Chiral pool synthesis is a reliable strategy when a suitable enantiopure starting material is readily available.
-
Enzymatic kinetic resolution provides an effective means of obtaining enantiopure materials from a racemic mixture under mild conditions.
-
Multicomponent reactions are ideal for the rapid generation of a library of diverse pyrrolidine derivatives.
By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently access the chiral 3-substituted pyrrolidines required for their drug discovery and development programs.
References
-
Synthesis of 2-Pyrrolidinones by Palladium-Catalyzed [3+2] Cycloaddition of Isocyanates. Thieme. Available from: [Link]
-
Palladium‐Catalyzed [3+2] Cycloadditions of Alkylidenecyclopropanes to Imines: A Direct Approach to Pyrrolidine Scaffolds. Semantic Scholar. Available from: [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective construction of pyrrolidines by palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines. Journal of the American Chemical Society, 134(11), 4941–4954. Available from: [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available from: [Link]
-
Wang, C., et al. (2015). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. RSC Advances, 5(118), 97593-97597. Available from: [Link]
-
Carson, C. A., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Organic Chemistry Portal. Available from: [Link]
-
Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition. Thieme. Available from: [Link]
-
Synthesis of Chiral 3,4‐Disubstituted Pyrrolidines with Antibacterial Properties. ResearchGate. Available from: [Link]
-
Rios, R., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 599-606. Available from: [Link]
-
Almasi, D., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available from: [Link]
-
Trost, B. M., & Silverman, S. M. (2007). Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 129(45), 13834–13835. Available from: [Link]
-
Carson, C. A., & Kerr, M. A. (2005). Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. The Journal of Organic Chemistry, 70(20), 8242–8244. Available from: [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Publications. Available from: [Link]
-
Kinetic resolution. Wikipedia. Available from: [Link]
-
Carson, C. A., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(20), 8242-8244. Available from: [Link]
-
Selectivity in the Kinetic Resolution of Enantiomers. University of Graz. Available from: [Link]
-
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. Figshare. Available from: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available from: [Link]
-
Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. Available from: [Link]
-
Soldevilla-Sanz, A., et al. (2012). Mechanistic study on the palladium-catalyzed (3 + 2) intramolecular cycloaddition of alk-5-enylidenecyclopropanes. Dalton Transactions, 41(31), 9468-9481. Available from: [Link]
-
Engineering enzyme selectivity. University of California, Berkeley. Available from: [Link]
-
Cascade reaction. Wikipedia. Available from: [Link]
-
Silverman, S. M. (2012). PALLADIUM-CATALYZED ASYMMETRIC TRIMETHYLENEMETHANE CYCLOADDITION: DEVELOPMENT AND APPLICATION TO THE SYNTHESIS OF HIGHLY SUBSTITUTED FIVE-MEMBERED RINGS. Stanford University. Available from: [Link]
-
ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. The Nobel Prize. Available from: [Link]
-
General Mechanism of the Iminium/Enamine activation techniques. ResearchGate. Available from: [Link]
-
Trost, B. M., et al. (2012). Enantioselective Palladium-Catalyzed [3 + 2] Cycloadditions of Trimethylenemethane with Nitroalkenes. Organic Chemistry Portal. Available from: [Link]
-
Lipase Catalyzed Esterification and Dynamic Kinetic Resolution of Pyrrolinones. University of Groningen. Available from: [Link]
-
A Novel Metal Iodide Promoted Three-Component Synthesis of Substituted Pyrrolidines. ACS Publications. Available from: [Link]
-
Berry, S. S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9657-9675. Available from: [Link]
-
Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(3), 425-471. Available from: [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Wiley Online Library. Available from: [Link]
-
Lee, D. J., et al. (2016). Reactivity and Selectivity of Iminium Organocatalysis Improved by a Protein Host. Angewandte Chemie International Edition, 55(44), 13894-13898. Available from: [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7017. Available from: [Link]
-
Tandem and Domino reaction. YouTube. Available from: [Link]
-
ChemInform Abstract: α-Amino Acids as Chiral Educts for Stereoselective Syntheses of Pyrrolidine and Pyrrolizidine Systems. ResearchGate. Available from: [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry. Available from: [Link]
-
Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Michigan State University. Available from: [Link]
-
Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Royal Society of Chemistry. Available from: [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship. Available from: [Link]
-
Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. ResearchGate. Available from: [Link]
-
Adventures in the Chemistry of Multicomponent and Domino Reactions. ResearchGate. Available from: [Link]
-
Karoyan, P., & Chassaing, G. (2000). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 5(12), 1375-1403. Available from: [Link]
Sources
- 1. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. nobelprize.org [nobelprize.org]
- 7. ethz.ch [ethz.ch]
- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 10. thieme.de [thieme.de]
- 11. Mechanistic study on the palladium-catalyzed (3 + 2) intramolecular cycloaddition of alk-5-enylidenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to control the stereochemistry in custom synthesis? - Blog [orchid-chem.com]
- 13. researchgate.net [researchgate.net]
- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 17. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 18. mdpi.com [mdpi.com]
- 19. betterenzyme.com [betterenzyme.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. acs.figshare.com [acs.figshare.com]
- 22. Cascade reaction - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 25. Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine
Part 1: Executive Summary & Immediate Actions
1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine is a chiral heterocyclic building block used in medicinal chemistry. While generally stable, its tert-butoxycarbonyl (Boc) protecting group presents a specific latent hazard in waste streams: acid sensitivity.
CRITICAL WARNING:
-
NEVER dispose of this chemical in acidic waste streams (e.g., aqueous acidic waste, halogenated waste containing HCl/TFA).
-
Mechanism of Failure: Contact with strong acids triggers rapid deprotection, releasing isobutylene gas and CO₂ . In a sealed waste drum, this pressurization can cause catastrophic container failure or explosion.
| Quick Action Guide | Instruction |
| Primary Hazard | Skin/Eye Irritant; Gas generation upon acidification. |
| Waste Stream | Non-Halogenated Organic Waste (pH Neutral/Basic). |
| Incompatibilities | Strong Acids (HCl, TFA, H₂SO₄), Strong Oxidizers. |
| Spill Response | Absorb with inert material (vermiculite/sand). Do not use acidic neutralizers.[1] |
Part 2: Hazard Identification & Technical Properties
Understanding the physicochemical properties is essential for selecting the correct disposal route.
2.1 Chemical Profile
-
Chemical Name: this compound[2]
-
Functional Groups: Carbamate (Boc), Ether (Ethoxyethoxy), Pyrrolidine ring.
-
Estimated Physical State: Viscous liquid or low-melting solid (based on structural analogs like tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate).
-
Solubility: Soluble in organic solvents (DCM, DMSO, Methanol); poorly soluble in water.
2.2 GHS Classification (Extrapolated from Analogs)
-
Signal Word: WARNING
-
Hazard Statements:
-
Disposal-Specific Hazard: Not officially classified as "Reactive" by RCRA, but functionally reactive with acids.
Part 3: Waste Segregation & Compatibility
The following decision tree illustrates the critical logic for segregating this specific compound to prevent laboratory accidents.
Figure 1: Waste Segregation Logic Flow. Blue path indicates the starting material. Green/Yellow paths indicate safe disposal. Red paths indicate critical safety stops.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Chemical (Expired/Unused)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the primary container inside a clear plastic zip-seal bag to prevent leakage.
-
Disposal: Place in the Solid Hazardous Waste drum.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
pH Check: Before adding to a waste carboy, dip a pH strip into the mixture.
-
If Acidic (pH < 4): Slowly neutralize with saturated Sodium Bicarbonate (NaHCO₃) until gas evolution ceases and pH is 6–8.
-
-
Solvent Compatibility:
-
If solvent is DCM/Chloroform → Halogenated Waste .
-
If solvent is Acetone/Methanol/Ethyl Acetate → Non-Halogenated Waste .
-
-
Log Entry: Record the addition on the waste tag. Explicitly note "Boc-protected amine" to alert EHS personnel of potential gas evolution if downstream mixing occurs.
Scenario C: Spill Cleanup Procedure
If a spill occurs (>5 mL), follow this workflow to minimize exposure and contamination.
Figure 2: Emergency Spill Response Workflow. Standard operating procedure for minor to moderate laboratory spills.
Part 5: Regulatory & Compliance Data
When filling out waste manifests or coordinating with external waste handlers (e.g., Veolia, Clean Harbors), use the following classifications.
| Regulatory Body | Classification Code | Description |
| EPA / RCRA | Not Listed (P/U List) | Unless mixed with flammable solvents (D001), it is generally classified as non-regulated organic waste. |
| DOT (Transport) | Not Regulated | Typically not regulated for ground transport in small quantities unless in flammable solution. |
| Waste Profile | Organic N.O.S. | "Organic Waste, N.O.S.[6][7] (Contains Pyrrolidine derivatives)" |
Note on Incineration: The preferred method of ultimate destruction is high-temperature incineration equipped with scrubbers. This ensures complete combustion of the pyrrolidine ring and safe management of nitrogen oxides (NOx).
References
-
PubChem. Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (Analog Safety Data). National Library of Medicine. Available at: [Link]
-
U.S. EPA. Chemical Compatibility Chart for Waste Segregation. Environmental Protection Agency. Available at: [Link]
-
Princeton University EHS. Laboratory Waste Disposal Guide: Reactives and Gas Generators. Available at: [Link]
Sources
Personal Protective Equipment & Handling Guide: 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine
[1]
Executive Summary & Compound Profile
1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine is a specialized chiral building block used primarily in the synthesis of pharmaceutical intermediates, PROTAC linkers, and bioactive scaffolds.[1] As a Boc-protected pyrrolidine derivative with an ether side chain, it presents specific handling challenges related to its solubility, potential for peroxide formation (ethers), and irritant properties.[1]
This guide provides an autonomous safety framework based on Structure-Activity Relationship (SAR) and Read-Across Toxicology from validated analogs (e.g., 1-Boc-3-pyrrolidinol, 1-Boc-pyrrolidine), ensuring a high safety margin in the absence of a compound-specific global safety dataset.[1]
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₂₅NO₄ |
| Molecular Weight | 259.34 g/mol |
| Physical State | Viscous liquid or low-melting solid (Analog-derived) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| Primary Hazard | Skin/Eye Irritation, Respiratory Irritation |
Hazard Identification & Risk Assessment
Based on GHS Classification of structural analogs (Boc-pyrrolidines and aliphatic ethers).[1]
Core Hazards (GHS Classifications)
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4] The lipophilic nature of the Boc group and ether chain facilitates dermal absorption.
-
Serious Eye Damage/Eye Irritation (Category 2A/1): High risk of severe irritation. Pyrrolidine derivatives can be aggressive to corneal tissue. Treat as Category 1 (Irreversible Effects) for safety margins. [1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if aerosolized or heated.[1]
Chemical-Specific Risks[1]
-
Peroxide Formation: The ethoxyethoxy side chain contains ether linkages susceptible to auto-oxidation. Prolonged storage without antioxidants can lead to explosive peroxide accumulation.
-
Thermal Decomposition: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon combustion.
Personal Protective Equipment (PPE) Matrix
Rationale: PPE selection is based on chemical compatibility with the compound's solvent carriers (DCM, DMSO) and its functional groups.[1]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Splash) | Nitrile Rubber (0.11 mm / 4 mil) | Excellent resistance to aliphatic ethers and Boc-amines.[1] Breakthrough: >30 mins. |
| Hand Protection (Immersion) | Double-Gloving or Thicker Nitrile (0.2 mm / 8 mil) | Required when handling concentrated stock solutions or during synthesis to prevent permeation.[1] |
| Eye/Face Protection | Chemical Splash Goggles (Indirect Vented) | Safety glasses are insufficient due to the risk of liquid splash and severe corneal damage from pyrrolidine derivatives. |
| Respiratory Protection | NIOSH N95 (Dust) or OV/AG Cartridge (Vapor) | Required if working outside a fume hood (not recommended) or if heating the compound.[1] |
| Body Protection | Cotton Lab Coat (High-Neck) | Synthetic blends may melt if exposed to fire; cotton provides a thermal buffer.[1] |
Operational Handling Protocols
A. Storage & Stability[5][6]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent moisture absorption and peroxide formation.
-
Container: Tightly sealed amber glass to protect from light.
B. Weighing & Transfer Workflow
-
Static Control: Use an anti-static gun or ionizer if the compound is a solid powder, as Boc-derivatives can be static-prone.[1]
-
Tools: Use disposable polypropylene spatulas or glass pipettes. Avoid metal spatulas if the compound is potentially corrosive to metals (unlikely, but good practice).
C. Reaction Setup
-
Solvent Choice: Compatible with DCM, THF, and DMF.
-
Deprotection Warning: When removing the Boc group (using TFA or HCl), massive gas evolution (Isobutylene/CO2) will occur. Ensure 20% headspace in reaction vessels.
D. Visualization: Handling Workflow
Caption: Operational workflow ensuring integrity from storage to disposal. Note the critical peroxide check step for ether-containing compounds.
Emergency Response Procedures
Accidental Release (Spills)
Do not attempt cleanup without proper PPE (Goggles + Double Nitrile Gloves). [1]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Increase fume hood sash height (if spill is inside) or open lab ventilation.
-
Absorb: Use Vermiculite or Sand for liquid spills. Do not use combustible materials (sawdust).
-
Decontaminate: Clean surface with soap and water; collect all waste in a sealed bag.
First Aid Measures
-
Eye Contact (CRITICAL): Immediately flush with water for 15 minutes , lifting eyelids. The "Boc" group does not neutralize the basicity of the pyrrolidine core completely; corneal burns are possible. Seek medical attention.
-
Skin Contact: Wash with soap and water.[3][5] Remove contaminated clothing.[5][4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Visualization: Spill Decision Logic
Caption: Decision tree for immediate spill response. Major spills require evacuation due to potential respiratory irritation.
Waste Disposal
Compliance: Disposal must adhere to local EHS regulations (e.g., RCRA in the US).
-
Segregation:
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
-
If dissolved in Acetone/Methanol: Non-Halogenated Organic Waste .
-
Solid Waste: Hazardous Solid Waste container.
-
-
Labeling: Clearly label as "Contains Pyrrolidine Derivative - Irritant."
-
Prohibition: NEVER pour down the drain. Toxic to aquatic life (Acute Aquatic Toxicity Category 1/2 potential).
References
-
Santa Cruz Biotechnology (SCBT). this compound Product Data. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet for (R)-1-Boc-3-pyrrolidinecarboxylic acid (Analog Read-Across). Retrieved from
-
PubChem. Compound Summary for 1-Boc-3-pyrrolidinol derivatives. National Library of Medicine. Retrieved from
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from
Sources
- 1. (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | C10H15NO5 | CID 104412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
